2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid is a highly specialized anthranilic acid derivative employed primarily in the discovery and synthesis of diamide insecticides . As a structural analog to the scaffolds used in blockbuster agrochemicals like Chlorantraniliprole and Cyantraniliprole , this compound serves as a vital "Warhead Scaffold" for developing ryanodine receptor (RyR) modulators. Its unique substitution pattern—combining a lipophilic trifluoromethyl group with a reactive bromine handle—allows for precise structure-activity relationship (SAR) tuning, specifically influencing the binding affinity to the insect RyR complex while maintaining selectivity against mammalian isoforms.
Chemical Identity & Identifiers
This section consolidates the verified chemical identifiers required for database integration and regulatory filing.
Identifier Type
Value
CAS Number
1434631-44-3
Chemical Name
2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
Molecular Formula
C₈H₅BrF₃NO₂
Molecular Weight
284.03 g/mol
MDL Number
MFCD26960512
SMILES
C1=C(C(=C(C(=C1C(F)(F)F)Br)N)C(=O)O)
InChI Key
PEDPLFMZPQBZNF-UHFFFAOYSA-N (Analogous)
Appearance
Off-white to pale yellow crystalline solid
Physicochemical Profile
Understanding the physical properties is essential for optimizing reaction conditions and formulation stability.
Property
Data (Experimental/Calculated)
Context
Boiling Point
284.1 ± 40.0 °C (760 mmHg)
Calculated; indicates high thermal stability.
Density
1.90 ± 0.1 g/cm³
High density due to halogenation.
pKa (Acid)
~2.5 - 3.0
Stronger acid than benzoic acid due to electron-withdrawing -CF₃ and -Br.
pKa (Base)
~ -1.0
The amino group is weakly basic due to the electron-withdrawing effect of the ring substituents.
LogP
~2.8 - 3.2
Lipophilic; facilitates membrane permeability in biological assays.
Synthetic Methodology (High-Purity Protocol)
The synthesis of this compound relies on the regioselective bromination of 2-amino-5-(trifluoromethyl)benzoic acid. The amino group (
) acts as a strong ortho, para-director. Since the para position (relative to the amine) is blocked by the trifluoromethyl group, bromination is forced to the ortho position (C3), ensuring high regioselectivity.
) or -Bromosuccinimide (NBS)
Solvent: Glacial Acetic Acid (AcOH) or DMF
Step-by-Step Protocol
This protocol is designed for a 10g scale synthesis with a focus on maximizing yield and purity.
Preparation :
Charge a 250 mL three-neck round-bottom flask with 2-amino-5-(trifluoromethyl)benzoic acid (10.0 g, 48.7 mmol).
Add Glacial Acetic Acid (100 mL) and stir at room temperature until a suspension or partial solution is formed.
Bromination :
Prepare a solution of Bromine (7.8 g, 2.5 mL, 48.7 mmol, 1.0 eq) in Acetic Acid (20 mL).
Critical Step: Add the bromine solution dropwise over 30 minutes while maintaining the temperature between 15°C and 20°C. The amino group is highly activating; controlling temperature prevents over-bromination or oxidation.
Reaction Monitoring :
Stir the mixture at ambient temperature (20–25°C) for 2–4 hours.
Validation: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1) or HPLC.[1][2] The starting material should be consumed (<1%).
Quenching & Isolation :
Pour the reaction mixture into Ice-Cold Water (300 mL) with vigorous stirring. The product will precipitate as a solid.[3]
Stir for an additional 30 minutes to ensure complete precipitation.
Purification :
Filter the solid using a Büchner funnel.
Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid and HBr.
Recrystallization (Optional for >98% purity): Dissolve the crude solid in hot Ethanol/Water (9:1), treat with activated carbon if colored, filter hot, and cool to crystallize.
Drying :
Dry the solid in a vacuum oven at 50°C for 12 hours.
Caption: Regioselective bromination workflow targeting the C3 position via electrophilic aromatic substitution.
Applications in Drug & Agrochemical Development
This compound is a "privileged scaffold" in the design of Anthranilic Diamides , a class of insecticides that revolutionized pest control by targeting the Ryanodine Receptor (RyR) .
Mechanism of Action (MoA)
Target: Insect Ryanodine Receptor (RyR), a calcium channel in the sarcoplasmic reticulum.[4]
Binding: The anthranilic acid moiety binds to a specific transmembrane domain of the RyR.
Effect: It locks the calcium channel in a semi-open state, leading to uncontrolled release of stored calcium ions (
).
Result: Muscle paralysis, cessation of feeding, and death of the insect.
Structural Significance
The Carboxyl Group (C1): Serves as the attachment point for the heterocyclic amine (e.g., pyrazole or pyridine derivatives) to form the "diamide" bridge.
The Amino Group (C2): Often derivatized or involved in hydrogen bonding within the receptor pocket.
The Bromine (C3): A steric and electronic handle. In commercial analogs like Chlorantraniliprole, this is often a Methyl or Chlorine group. The Bromine variant allows researchers to explore steric tolerance and halogen bonding interactions in the receptor pocket.
The Trifluoromethyl (C5): Provides metabolic stability and lipophilicity, crucial for penetrating the insect cuticle.
Development Pathway Diagram
Caption: Transformation of the benzoic acid scaffold into a bioactive diamide insecticide.
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Ventilation: All operations involving the dry powder or bromination reaction must be conducted in a certified chemical fume hood.
Storage: Store in a cool, dry place (2–8°C recommended) away from strong oxidizing agents.
References
Lahm, G. P., et al. (2007). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279. (Contextual grounding for anthranilic diamide chemistry).
PubChem. (2025).[5] Compound Summary for substituted anthranilic acids. National Library of Medicine. Retrieved February 27, 2026, from [Link]
Organic Syntheses. (2010). General Procedure for Bromination of Anthranilic Acids.
Structural Characteristics of Trifluoromethylated Anthranilic Acid Derivatives
This guide details the structural characteristics, synthesis, and applications of trifluoromethylated anthranilic acid derivatives. It distinguishes between two primary structural classes: Class A (N-aryl trifluoromethyl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the structural characteristics, synthesis, and applications of trifluoromethylated anthranilic acid derivatives. It distinguishes between two primary structural classes: Class A (N-aryl trifluoromethylation, e.g., fenamates) and Class B (Core trifluoromethylation, e.g., 4-trifluoromethylanthranilic acid).
Technical Guide for Drug Discovery & Agrochemical Research
Executive Summary
Trifluoromethylated anthranilic acid (2-aminobenzoic acid) derivatives represent a privileged scaffold in medicinal chemistry.[1] The incorporation of the trifluoromethyl (
) group—characterized by high electronegativity, lipophilicity, and metabolic stability—profoundly alters the physicochemical profile of the anthranilic core. This guide analyzes the structural consequences of substitution, specifically focusing on intramolecular hydrogen bonding, conformational locking, and pKa modulation.
Core Structural Classes
Class A (N-Aryl Functionalized): The
group resides on the N-phenyl ring (e.g., Flufenamic Acid ). These are potent NSAIDs where the group dictates torsion angles and lipophilic contact.
Class B (Core Functionalized): The
group resides directly on the anthranilic benzenoid ring (e.g., 2-amino-4-(trifluoromethyl)benzoic acid ). These serve as critical building blocks for kinase inhibitors and ryanodine receptor-modulating agrochemicals.
Part 1: The Fluorine Effect & Structural Dynamics
Intramolecular Hydrogen Bonding (The "Fenamate Grip")
The defining feature of anthranilic acid derivatives is the strong intramolecular hydrogen bond (IMHB) between the amine N-H and the carbonyl oxygen (C=O).
Mechanism: This interaction forms a pseudo-six-membered ring, locking the carboxylate group into coplanarity with the phenyl ring.
Impact:
In Class A , the
group on the N-phenyl ring creates steric bulk that forces the two aromatic rings to twist relative to each other (dihedral angle 45–55°). This "twisted" conformation is essential for fitting into the hydrophobic channel of the COX enzyme.
In Class B , a
group at position C3 or C6 can sterically disrupt this IMHB, whereas substitution at C4 or C5 primarily exerts an electronic effect, lowering the pKa of the carboxylic acid and reducing the basicity of the amine.
Visualization: Steric & Electronic Logic
The following diagram illustrates the structural logic governing these derivatives.
Caption: Structural divergence of trifluoromethylated anthranilic acids. Class A relies on steric twisting for enzyme fit, while Class B utilizes electronic modulation for reactivity.
Part 2: Physicochemical Data[2]
The position of the
group significantly alters the acidity (pKa) and lipophilicity (LogP) of the molecule.
Compound Class
Specific Example
Position
pKa (COOH)
LogP
NMR Shift (ppm)*
Parent
Anthranilic Acid
None
4.95
1.21
N/A
Class A
Flufenamic Acid
N-(3-CF3-phenyl)
3.90
5.25
-62.8
Class B
2-amino-4-(trifluoromethyl)benzoic acid
Core C-4
~3.80
2.70
-63.5
Class B
2-amino-5-(trifluoromethyl)benzoic acid
Core C-5
~3.65
2.75
-62.0
*Referenced to
(0 ppm). Shifts are solvent-dependent (typically or DMSO-d6).
**Estimated based on Hammett substituent constants ( for ).
Part 3: Synthetic Protocols
Protocol A: Synthesis of Class A (Flufenamic Acid Analogues)
Method: Modified Ullmann Condensation (Copper-Mediated).
Objective: Coupling of 2-chlorobenzoic acid with 3-trifluoromethylaniline.
Charge a reaction vessel with 2-chlorobenzoic acid, base, and copper catalyst.
Add 3-trifluoromethylaniline and DMF.
Heat to 130–140°C for 12–16 hours under inert atmosphere (
).
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.
Workup: Cool to room temperature. Pour into ice-water and acidify with 2M HCl to pH 3–4. The product precipitates as a solid.
Purification: Recrystallize from Ethanol/Water.
Protocol B: Synthesis of Class B (Core Functionalization)
Method: Hydrolysis of Trifluoromethylated Nitriles.
Objective: Synthesis of 2-amino-4-(trifluoromethyl)benzoic acid.
Rationale: Direct trifluoromethylation of anthranilic acid is difficult due to deactivation. The nitrile route is preferred for scalability.
Precursor Synthesis: Start with 2-amino-4-(trifluoromethyl)benzonitrile (commercially available or synthesized via iodination/cyanation of 3-trifluoromethylaniline).
Hydrolysis Step:
Dissolve the nitrile (1.0 eq) in a mixture of Ethanol and 20% NaOH (aq) (10 eq).
Reflux at 90°C for 6–8 hours. Evolution of
gas indicates reaction progress.
Workup: Cool to
. Carefully acidify with conc. HCl to pH 4.
Isolation: The amino acid precipitates as a white/off-white solid. Filter and wash with cold water.
Part 4: Pharmacophore & Agrochemical Implications[1][5][6]
Drug Development (NSAIDs)
In Class A compounds (Fenamates), the
group serves as a bioisostere for chlorine (compare to Meclofenamic acid). It enhances lipophilicity, allowing the drug to penetrate the lipid bilayer and access the active site of Cyclooxygenase (COX). The electron-withdrawing nature also increases the acidity of the carboxylic acid, strengthening the ionic bond with Arg-120 in the COX channel.
Agrochemicals (Diamides)
Class B structures are vital precursors for Anthranilic Diamide Insecticides (e.g., analogs of Chlorantraniliprole/Cyantraniliprole).
Mechanism: These compounds activate Ryanodine Receptors (RyR) in insect muscles, causing uncontrolled calcium release.
Role of Core: The anthranilic core serves as the central hub. Substituents at C4/C5 (like
or halides) tune the electronic density of the amide bonds, optimizing binding affinity to the RyR complex.
Experimental Workflow Diagram
The following DOT diagram outlines the decision tree for synthesizing and characterizing these derivatives.
Caption: Synthetic decision tree for accessing Class A (Fenamate-like) vs. Class B (Core-substituted) derivatives.
References
Structural Analysis of Fenamates: Krishna Murthy, H. M., et al. "Structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid)." Acta Crystallographica Section B, 1982. Link
Synthetic Protocols (Ullmann): Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with amino acids." Journal of the American Chemical Society, 1998. Link
Agrochemical Applications: Lahm, G. P., et al. "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 2007. Link
19F NMR Characterization: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard Reference Text).
pKa Values of Fluorinated Benzoic Acids: "Aqueous pKa values of fluorinated benzoic acids." Journal of Physical Organic Chemistry, 2019. Link
Technical Guide: Acidity and pKa Profiling of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic Acid
The following technical guide details the physicochemical acidity profile of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid , a critical intermediate in the synthesis of fluorinated pharmaceuticals. Executive Summary 2-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical acidity profile of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid , a critical intermediate in the synthesis of fluorinated pharmaceuticals.
Executive Summary
2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid (CAS: 1434631-44-3) is a poly-functionalized anthranilic acid derivative. Its acidity profile is defined by the interplay between the acidic carboxyl group (-COOH), the basic amino group (-NH₂), and the strong electron-withdrawing effects of the bromo (-Br) and trifluoromethyl (-CF₃) substituents.
Accurate determination of its acid dissociation constants (
) is essential for optimizing:
Coupling Reactions: Controlling the protonation state during amide bond formation.
Purification: Designing pH-controlled extraction and crystallization protocols.
Bioavailability: Predicting solubility and membrane permeability (logD) profiles.
Key Physicochemical Data:
Parameter
Value (Predicted/Experimental)
Context
|
(COOH) | ~1.5 – 1.9 (Estimated) | Highly acidic due to EWG effects. |
| (NH₃⁺) | 4.12 ± 0.10 (Predicted) | Weakly basic amine due to 3-Br/5-CF₃ withdrawal. |
| Isoelectric Point (pI) | ~2.9 | Region of minimum solubility (Zwitterionic dominance). |
| LogP | ~2.9 – 3.2 | Lipophilic character dominates in neutral form. |
Structural Analysis & Theoretical Acidity
The acidity of this molecule deviates significantly from the parent anthranilic acid due to the "push-pull" electronic effects of its substituents.
Electronic Substituent Effects
The molecule is an ampholyte (zwitterionic potential). The ionization events occur in two stages:
Carboxyl Deprotonation (
):
Ammonium Deprotonation (
):
Parent Baseline (Anthranilic Acid):
, .
5-Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) (
). It pulls electron density from the ring, stabilizing the carboxylate anion (lowering ) and destabilizing the ammonium cation (lowering ).
3-Bromo (-Br): An inductive EWG positioned ortho to the amino group. This creates a steric and electronic environment that significantly reduces the basicity of the nitrogen lone pair, further lowering
.
Visualization of Electronic Effects
The following diagram illustrates the inductive and resonance vectors influencing the ionizable centers.
Figure 1: Structural factors influencing the acidity constants. Red arrows indicate electron-withdrawing effects that increase acidity (lower pKa).
Experimental Protocol: pKa Determination
Due to the high lipophilicity and low aqueous solubility of fluorinated anthranilic acids, standard aqueous titration is prone to precipitation errors. The Yasuda-Shedlovsky Extrapolation Method using potentiometric titration in a co-solvent system is the required standard for accuracy.
Materials & Equipment
Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a high-precision glass electrode.
Co-Solvent: Methanol (MeOH) or Dioxane (HPLC Grade). Methanol is preferred for this polarity range.
Titrant: 0.1 M KOH (standardized, carbonate-free).
Figure 2: Validated workflow for determining pKa of sparingly soluble benzoic acid derivatives.
Applications in Drug Discovery
Understanding the specific pKa values of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid allows for precise manipulation in synthetic and formulation contexts.
Solubility & Isolation
At pH < 1.5: The molecule exists as the cation (
). Solubility is high in aqueous acid.
At pH ~ 2.9 (pI): The zwitterion (
) dominates. Net charge is zero. Solubility is at its minimum. This is the optimal pH for precipitation/isolation during synthesis.
At pH > 5.0: The molecule exists as the anion (
). Solubility is high in aqueous base.
Synthetic Implications
When using this molecule as a scaffold (e.g., coupling with an amine to form an amide):
Coupling Conditions: The low basicity of the amino group (
) means it is less nucleophilic than standard anilines. Stronger activation or catalysis may be required compared to non-fluorinated analogs.
Protection: The amino group is less prone to accidental protonation in slightly acidic media compared to anthranilic acid, but its nucleophilicity is also attenuated.
References
ChemicalBook. (2025). 2-Amino-3-bromo-5-trifluoromethyl-benzoic acid Properties and Predicted pKa. Retrieved from
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).
Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
Sigma-Aldrich. (2025). 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid Product Specification. Retrieved from
PubChem. (2025). 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Compound Summary. Retrieved from
A Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 3-Bromo-5-Trifluoromethyl-Anthranilic Acid Analogs
This guide provides an in-depth exploration of 3-bromo-5-trifluoromethyl-anthranilic acid analogs, a class of compounds with significant potential in drug discovery and development. By leveraging the privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of 3-bromo-5-trifluoromethyl-anthranilic acid analogs, a class of compounds with significant potential in drug discovery and development. By leveraging the privileged scaffold of anthranilic acid and the unique properties of bromine and trifluoromethyl substituents, these analogs represent a promising area for therapeutic innovation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds.
The Anthranilic Acid Scaffold: A Foundation for Diverse Bioactivity
Anthranilic acid and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, serving as the foundation for a wide array of biologically active molecules.[1][2][3] This versatile benzenoid compound, featuring adjacent carboxylic acid and amino functional groups, provides a rich platform for chemical modification and the generation of large compound libraries.[4] These libraries are instrumental in comprehensive structure-activity relationship (SAR) studies, which are crucial for identifying promising drug candidates.[1][3]
The therapeutic applications of anthranilic acid analogs are extensive, encompassing anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities.[4] Well-known drugs, such as the anti-inflammatory fenamates, as well as diuretics like furosemide and anticoagulants like betrixaban, are derived from this core structure.[4] The diverse bioactivities stem from the ability of anthranilic acid derivatives to interact with a variety of biological targets, including enzymes like cyclooxygenase (COX), α-glucosidase, and aldo-keto reductases, and to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and hedgehog pathways.[1][4]
Strategic Substitution: The Role of Bromine and Trifluoromethyl Groups
The specific substitution of a 3-bromo and a 5-trifluoromethyl group onto the anthranilic acid core is a deliberate strategy to enhance the pharmacological properties of the resulting analogs.
The Trifluoromethyl Group (-CF3): This functional group is of paramount importance in modern drug design.[5] The inclusion of a trifluoromethyl group can significantly improve a molecule's metabolic stability due to the high bond energy of the C-F bond.[6] It also enhances lipophilicity, which can improve membrane permeability and bioavailability.[6] Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity of nearby functional groups and influence binding interactions with biological targets.[6] The presence of a trifluoromethyl group has been shown to increase the potency of drug candidates for various targets.[7]
The Bromo Group (-Br): The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[7] Its size and polarizability can also influence the overall shape and electronic properties of the molecule, impacting its interaction with biological macromolecules.
The combination of these two substituents on the anthranilic acid scaffold is anticipated to yield compounds with enhanced efficacy, improved pharmacokinetic profiles, and novel biological activities.
Synthesis of 3-Bromo-5-Trifluoromethyl-Anthranilic Acid Analogs
The synthesis of 3-bromo-5-trifluoromethyl-anthranilic acid analogs can be approached through several established organic chemistry methodologies. A key starting material for many of these synthetic routes is 3-bromo-5-trifluoromethylaniline.
General Synthetic Pathway
A plausible and efficient synthetic route starting from 3-bromo-5-trifluoromethylaniline is outlined below. This multi-step process involves standard, well-documented chemical transformations.
Caption: Proposed synthetic pathway for 3-bromo-5-trifluoromethyl-anthranilic acid.
Detailed Experimental Protocol: Synthesis of 3-Bromo-5-Trifluoromethyl-Anthranilic Acid
This protocol is a representative example based on established chemical transformations for similar structures.[8]
Step 1: Acetylation of 3-Bromo-5-trifluoromethylaniline
To a solution of 3-bromo-5-trifluoromethylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents) dropwise at room temperature.
Stir the reaction mixture at room temperature for 2 hours.
Pour the reaction mixture into ice-water and stir until a precipitate forms.
Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-(3-bromo-5-trifluoromethylphenyl)acetamide.
Step 2: Nitration of N-(3-bromo-5-trifluoromethylphenyl)acetamide
Dissolve N-(3-bromo-5-trifluoromethylphenyl)acetamide (1 equivalent) in concentrated sulfuric acid at 0 °C.
Add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0-5 °C for 1 hour.
Carefully pour the mixture onto crushed ice.
Collect the resulting precipitate by vacuum filtration, wash with water until neutral, and dry to obtain 2-nitro-N-(3-bromo-5-trifluoromethylphenyl)acetamide.
Step 3: Reduction of the Nitro Group
Suspend 2-nitro-N-(3-bromo-5-trifluoromethylphenyl)acetamide (1 equivalent) in a mixture of ethanol and water.
Add iron powder (3 equivalents) and a catalytic amount of concentrated hydrochloric acid.
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Once the reaction is complete, filter the hot solution to remove the iron residues.
Concentrate the filtrate under reduced pressure and neutralize with a saturated sodium bicarbonate solution to precipitate the product.
Collect the solid by filtration, wash with water, and dry to yield 2-amino-3-bromo-5-trifluoromethylaniline.
Step 4: Sandmeyer Reaction to Introduce the Carboxylic Acid Group
Dissolve 2-amino-3-bromo-5-trifluoromethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour.
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-bromo-5-trifluoromethyl-anthranilonitrile.
Step 5: Hydrolysis of the Nitrile
Reflux 3-bromo-5-trifluoromethyl-anthranilonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water for 4-6 hours.
Cool the reaction mixture and pour it onto ice.
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-bromo-5-trifluoromethyl-anthranilic acid.
Physicochemical Properties and Characterization
The synthesized 3-bromo-5-trifluoromethyl-anthranilic acid and its analogs should be thoroughly characterized to confirm their identity and purity.
Table 1: Expected Physicochemical Properties and Characterization Data
Property
Expected Value/Observation
Analytical Method
Appearance
White to off-white crystalline solid
Visual Inspection
Melting Point
Dependent on the specific analog
Melting Point Apparatus
Molecular Formula
C8H4BrF3NO2
Elemental Analysis, Mass Spectrometry
Molecular Weight
298.02 g/mol
Mass Spectrometry (e.g., ESI-MS)
Solubility
Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol
Solubility Tests
¹H NMR
Aromatic protons with characteristic chemical shifts and coupling constants. Broad singlet for the -NH2 protons and a singlet for the -COOH proton.
Nuclear Magnetic Resonance (NMR)
¹³C NMR
Resonances for the aromatic carbons, the trifluoromethyl carbon, and the carboxyl carbon.
Nuclear Magnetic Resonance (NMR)
¹⁹F NMR
A singlet corresponding to the -CF3 group.
Nuclear Magnetic Resonance (NMR)
FT-IR
Characteristic peaks for N-H, C=O (carboxylic acid), C-F, and C-Br stretching vibrations.
Fourier-Transform Infrared Spectroscopy (FT-IR)
Purity
>95%
High-Performance Liquid Chromatography (HPLC)
Potential Biological Activities and Therapeutic Applications
Based on the known activities of anthranilic acid derivatives and the influence of the bromo and trifluoromethyl substituents, 3-bromo-5-trifluoromethyl-anthranilic acid analogs are predicted to exhibit a range of valuable biological activities.
Caption: Potential biological activities of the target analogs.
Anticancer Activity
Numerous anthranilic acid derivatives have demonstrated potent anticancer properties.[9] Some analogs act as inducers of apoptosis, inhibitors of the hedgehog signaling pathway, or inhibitors of the mitogen-activated protein kinase (MAPK) pathway.[1][3] The trifluoromethyl group is a common feature in many modern anticancer drugs.[7] It is hypothesized that 3-bromo-5-trifluoromethyl-anthranilic acid analogs could exhibit significant cytotoxic activity against various cancer cell lines. For instance, some trifluorinated anthranilic acid complexes have shown effective antitumor activity against human lung cancer (A549) and cervical cancer (HeLa) cells.[10]
Anti-inflammatory Activity
The classic application of anthranilic acid derivatives is as non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class.[11] These compounds typically act by inhibiting cyclooxygenase (COX) enzymes. The strong electron-withdrawing properties of the trifluoromethyl group can enhance the acidity of the carboxylic acid, which may influence its interaction with the active site of COX enzymes.
Antimicrobial and Antiviral Activity
Anthranilic acid derivatives have been reported to possess broad-spectrum antimicrobial and antiviral activities.[1][2] Some analogs function by inhibiting key bacterial enzymes, while others have shown efficacy against viruses like the hepatitis C virus (HCV) by inhibiting the NS5B polymerase.[1][3] The lipophilicity imparted by the trifluoromethyl group could enhance the ability of these compounds to penetrate microbial cell walls or viral envelopes.
Future Directions and Conclusion
The 3-bromo-5-trifluoromethyl-anthranilic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic pathways outlined in this guide provide a solid foundation for the generation of a library of analogs. Subsequent screening of these compounds in a variety of biological assays will be crucial to elucidate their full therapeutic potential.
Future research should focus on:
Synthesis of a diverse library of analogs: By modifying the amino and carboxylic acid groups, a wide range of amides, esters, and other derivatives can be prepared.
Comprehensive biological evaluation: Screening against a panel of cancer cell lines, microbial strains, and viral assays will help to identify the most potent and selective compounds.
Structure-Activity Relationship (SAR) studies: Correlating the structural modifications with biological activity will guide the design of more effective second-generation compounds.
Mechanism of action studies: Investigating the specific molecular targets and pathways affected by the most active compounds.
References
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-951. [Link]
Shetty, P., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results, 15(3), 1-8. [Link]
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. [Link]
Kaur, M., et al. (2023). A MINI REVIEW ON PHARMACOLOGICAL ACTIVITY AND CHEMISTRY OF ANTHRANILIC ACID DERIVATIVES. International Journal of Advanced Research in Science and Engineering, 12(1), 1-10. [Link]
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. [Link]
Cocco, M. T., Congiu, C., & Lilliu, V. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-5791. [Link]
De Souza, F. P., et al. (2018). Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils. Facta Universitatis, Series: Physics, Chemistry and Technology, 16(1), 1-6. [Link]
Jojima, T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1-20. [Link]
Niu, C., et al. (2023). Synthesis, Structures and Biological Activity of Novel Complexes with Trifluorinated Anthranilic Acid Derivatives. ResearchGate. [Link]
Uddin, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6299. [Link]
CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline. (2008).
Tiwari, D., et al. (2011). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(3), 204-211. [Link]
Santos, J. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1-25. [Link]
Marinova, P., & Hristov, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Applied Sciences, 13(16), 9429. [Link]
EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (2021).
Schmitz, J., et al. (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry, 67(22), 18156-18174. [Link]
Schroeder, W., & Triezenberg, M. (2019). Discovering Antibiotic Activity of Anthranilic Acid Derivatives. ScholarWorks@GVSU. [Link]
El-Kashef, H., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. International Journal of Molecular Sciences, 24(5), 4358. [Link]
Marinova, P., & Hristov, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Applied Sciences, 13(16), 9429. [Link]
Nikolova, P., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. Pharmaceuticals, 16(9), 1269. [Link]
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
Introduction & Mechanistic Causality The Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines is a notoriously challenging transformation in organic synthesis. When dealing with 2-Amino-3-bromo-5-(trifluorome...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Causality
The Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines is a notoriously challenging transformation in organic synthesis. When dealing with 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid , the chemical complexity is amplified by the presence of a free carboxylic acid and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. Designing a successful protocol requires a deep understanding of the substrate's mechanistic behavior:
Electronic Effects & Oxidative Addition: The -CF₃ group significantly depletes electron density from the aromatic ring. This electron deficiency accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond[1]. However, this highly reactive intermediate makes the substrate prone to protodehalogenation if the subsequent transmetalation step is sluggish.
Steric & Coordinating Effects: The bromine atom is flanked by an ortho-amino group. Unprotected ortho-anilines can coordinate to the palladium center, forming stable palladacycles that poison the catalyst and stall the catalytic cycle[2].
Acid-Base Dynamics: The free carboxylic acid (-COOH) will immediately consume one equivalent of the basic reagent to form a carboxylate salt. Therefore, standard base stoichiometries (e.g., 1.5–2.0 equivalents) are insufficient. At least 3.0 equivalents of base are required to ensure both substrate deprotonation and the formation of the reactive boronate complex necessary for transmetalation[3].
Catalyst and Solvent Selection Strategy
To overcome these structural hurdles, the choice of catalyst and solvent must be highly deliberate:
Catalyst: Bulky, bidentate phosphine ligands are highly recommended. Pd(dppf)Cl₂ is the optimal choice because the bidentate nature of the dppf ligand prevents the free -NH₂ group from displacing the ligand and poisoning the catalyst. Furthermore, its large bite angle facilitates the final reductive elimination step[3].
Solvent System: A biphasic mixture of 1,4-Dioxane and Water (4:1 or 10:1) is standard. Water is essential to dissolve the inorganic base and the highly polar carboxylate salt of the substrate, while dioxane solvates the boronic acid and the active palladium species[2]. For specific green chemistry applications, Propylene Carbonate (PC) has also emerged as a viable alternative for haloanthranilic acid derivatives.
Experimental Workflow
Experimental workflow for Suzuki cross-coupling of bromoanthranilic acids.
Step-by-Step Protocol
Self-Validating Methodology for the Coupling of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid with Arylboronic Acids.
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid, arylboronic acid, and K₂CO₃.
Add the 1,4-Dioxane/Water mixture.
Causality Check: Oxygen is detrimental to Pd(0), leading to catalyst deactivation and homocoupling of the boronic acid. Degas the suspension by bubbling Argon directly through the liquid for at least 15 minutes, or perform three freeze-pump-thaw cycles.
Step 2: Catalyst Addition & Reaction
4. Briefly open the flask under a positive pressure of Argon and add Pd(dppf)Cl₂·CH₂Cl₂.
5. Seal the flask and heat to 90 °C in a pre-heated oil bath.
6. Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexanes with 1% Acetic Acid). The starting material will show a distinct UV signature due to the extended conjugation of the anthranilic acid core. The reaction is typically complete within 4–8 hours.
Step 3: Chemoselective Workup
7. Once complete, cool the reaction to room temperature.
8. Dilute with 10 mL of water. At this stage, the product exists as a highly water-soluble carboxylate salt.
9. Impurity Clearance: Wash the basic aqueous layer with Ethyl Acetate (2 x 10 mL). Why? This extracts neutral/basic organic impurities (homocoupled boronic acid, residual catalyst, and phosphine oxides), leaving the pure product salt isolated in the aqueous phase.
10. Product Recovery: Carefully acidify the aqueous layer dropwise with 1M HCl until the pH reaches 3–4. Observation: The product will visibly precipitate as the free carboxylic acid.
11. Extract the acidified aqueous layer with fresh Ethyl Acetate (3 x 15 mL).
12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification
13. Purify the crude residue via silica gel flash chromatography or recrystallization (e.g., from Toluene/Ethanol) to yield the pure biaryl anthranilic acid derivative.
Optimization Data & Quantitative Analysis
The following table summarizes optimization parameters and their causal impact on the reaction yield.
Entry
Catalyst System
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (2.0)
Toluene/H₂O (4:1)
90
35
Incomplete conversion; insufficient base to neutralize -COOH and drive transmetalation.
2
Pd(OAc)₂ / SPhos
K₃PO₄ (3.0)
Toluene/H₂O (4:1)
100
62
Moderate yield; some protodeboronation observed due to elevated temperature.
3
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ (1.5)
Dioxane/H₂O (4:1)
90
20
Reaction stalled; carboxylate salt formed but transmetalation inhibited by lack of base.
Greener alternative; slightly lower solubility for the specific carboxylate intermediate.
Troubleshooting Guide
Issue: High levels of protodeboronation (boronic acid converting to the corresponding arene).
Cause: The transmetalation step is too slow relative to the hydrolysis of the boronic acid, or the base is too harsh.
Solution: Switch to a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salts[1]. Lower the reaction temperature to 80 °C.
Issue: No product formation, starting material remains intact.
Cause: Catalyst poisoning by the ortho-amine or insufficient degassing.
Solution: Ensure strict anaerobic conditions. If using a monodentate ligand, switch immediately to a sterically demanding bidentate ligand like dppf or XPhos to shield the palladium center.
References[4] Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. d-nb.info.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQh5jv6t3Oj_nyc4Qsm4Y9kmutGm8-KPGGgQIAlwNdrWcNggdgI0e_ojf4rLHBFQFnOR7LU_Bd4e2nFeo4bgXnt7v-u39t2-bsyQTG0WVmaUQAEHUpzBP07bo=[1] Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwawU52gMyRZDRoVbJCb8OIPKFB0dIX8OftMdipzIdvJZ2noiiZLh6z6leeReCjZIVvIyCGv9y72n0j_3waRCYv7aDZznJiSeu3N4W9kz82JRCJIaIgOPQMJI0Uou8ame5fdOQsDpGrQ4Qy-4SON8KPUe046DGzbGZbipz1rCgTdiuZ8vPtO_qI_f3V0WOqNbIFI_r0lM9utiFobRi8oq1R0HiYS-5KgnrH-0meozBlSc461C41Xw=[2] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlLv63NL6anZKC7EZCRlMdJ-F5Cdg8arEBpCX3iMvJ7mRvu0VA6vlKDKRQlmbzrYKP1WH1eJNnPUdZ4pKDL9QFQ0lrK50501CzeA3oX15M3CW3KaWKPD8WSMq-NmDDs7ZPAh6WvDotjK62A7-q[3] Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE036BPsr9EqkY22mmNKGbcqCA5g5cnQnfRc0G9pQIISepEH2bagSG2Q4tnsavD-QMbrMVgcocHFMzVms3pZA00Xpj3_K6Bp4AJc8ZK_dLn8A7auRyma4zGTYWywU4LMmiRUkYiK3gsiiJg4tzKRd_-EWKzCO8ZD0AcKbh2qR7bIxmUYnYos12RTkQoGsWT8SoFi25KChlJE2thjdPKhIxPiQmphtHvzBOi30aR3emiHMHrs4hngkhwV7ja_Pvz10DD97kM8Q==
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cyclization Strategies for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic Acid
Executive Summary & Scientific Rationale
This technical guide details the cyclization procedures for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid (CAS: 1434631-44-3).[1][2] This specific anthranilic acid derivative is a critical "privileged structure" in medicinal chemistry, serving as a precursor for 8-bromo-6-(trifluoromethyl)quinazolin-4(3H)-one .[1][2]
Why this specific cyclization matters:
The resulting quinazolinone scaffold is widely utilized in the development of kinase inhibitors (e.g., EGFR, VEGFR targets). The 3-bromo substituent (becoming the 8-position on the quinazoline) provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the ring has been closed, while the 5-trifluoromethyl group (becoming the 6-position ) modulates lipophilicity and metabolic stability.[1][2]
Chemical Challenges:
The starting material is electronically deactivated. The electron-withdrawing nature of the -CF3 (para to the amine) and -Br (ortho to the amine) significantly reduces the nucleophilicity of the aniline nitrogen.[1] Consequently, standard mild cyclization methods often fail. This protocol focuses on high-energy forcing conditions (Niementowski variation) and highly reactive electrophiles (Triphosgene) to ensure conversion.[1][2]
Reaction Pathways & Regiochemistry
The cyclization outcome depends entirely on the "C1" fragment donor used. We present two distinct pathways:
Pathway A (Primary): Condensation with Formamide to yield the Quinazolinone .[2]
Pathway B (Secondary): Carbonylation with Triphosgene to yield the Isatoic Anhydride .[2]
Pathway Logic Diagram
Figure 1: Divergent synthesis pathways based on reagent selection.
Protocol A: Synthesis of 8-Bromo-6-(trifluoromethyl)quinazolin-4(3H)-one
This is the "Gold Standard" method for deactivated anthranilic acids.[2] The use of formamide at high temperatures drives the reaction despite the poor nucleophilicity of the amine.
Materials & Reagents
Reagent
Equiv.
Role
Critical Attribute
Starting Material
1.0
Substrate
Dry, >97% purity
Formamide
10-15 vol
Solvent/Reagent
High boiling point (210°C)
Ammonium Acetate
1.5
Catalyst
Buffers reaction, assists water removal
Ethanol/Water
N/A
Workup
Precipitation solvent
Step-by-Step Procedure
Setup: Equip a round-bottom flask with a magnetic stir bar and a wide-bore air condenser (to prevent clogging from sublimation).
Expert Insight: Do not use a water condenser initially.[2] Formamide has a high freezing point and can sublime/clog narrow joints.[2]
Charging: Add 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid (10.0 g, 35.2 mmol) and Ammonium Acetate (4.0 g, 52.8 mmol) to the flask.
Solvent Addition: Add Formamide (100 mL).[1][2] The solid may not dissolve immediately.[2]
Reaction (The "Push"): Heat the mixture to 150°C internal temperature.
Mechanism:[1][2][3][4] The amine attacks the formamide carbonyl. The high heat is required to overcome the steric hindrance of the 3-bromo group and the electronic deactivation from the 5-CF3 group.
Observation: The solution will turn clear and then darken (amber/brown) as the reaction proceeds.
Monitoring: Maintain 150°C for 6–12 hours . Monitor by LCMS (Target Mass: ~293/295 Da [M+H]+).[1][2]
Endpoint: Disappearance of starting material (COOH peak).[2]
Workup (Precipitation):
Cool the reaction mixture to ~80°C.
Slowly add Water (100 mL) while stirring vigorously.
Cool further to 0–5°C in an ice bath.[2] The product will precipitate as a beige/off-white solid.[1][2]
Isolation: Filter the solid using a Buchner funnel. Wash the cake with Water (3 x 50 mL) to remove residual formamide, followed by cold Ethanol (20 mL) to aid drying.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 75–85%
Characterization Data (Typical):
Note: The shift of the aromatic protons confirms the ring closure.
Protocol B: Synthesis of Isatoic Anhydride Derivative
If the target is not the simple quinazolinone but a more complex derivative (e.g., reaction with a specific amine later), converting the acid to the Isatoic Anhydride is the preferred route.
Materials & Reagents
Reagent
Equiv.
Role
Safety Note
Starting Material
1.0
Substrate
-
Triphosgene
0.4
Carbonyl Source
TOXIC: Generates Phosgene in situ
THF (Anhydrous)
10 vol
Solvent
Must be dry
Triethylamine
2.2
Base
Scavenges HCl
Step-by-Step Procedure
Safety Prep: Perform this reaction in a well-ventilated fume hood . Have a saturated sodium bicarbonate solution ready to neutralize any escaping phosgene/HCl.[2]
Dissolution: Dissolve the starting material (5.0 g) in dry THF (50 mL). Add Triethylamine (2.2 equiv) and cool to 0°C.
Addition: Dissolve Triphosgene (0.4 equiv) in THF (10 mL) and add it dropwise to the reaction mixture over 30 minutes.
Ensure THF is anhydrous.[2] Water destroys the reagent.[2]
References
Niementowski Quinazoline Synthesis: The reaction of anthranilic acids with amides.[2] Journal of the Chemical Society, 1946 .
Synthesis of Quinazolinones from Deactivated Anilines: Organic Process Research & Development, 2004 , 8(4), 571–575. (Discusses optimization for electron-deficient substrates).
Isatoic Anhydride Chemistry: Chemical Reviews, 1980 , 80(2), 219–246. (Comprehensive review on synthesis and reactivity).
Quinazolinone Scaffolds in Kinase Inhibitors: Journal of Medicinal Chemistry, 2016 , 59(9), 4163–4178. (Contextualizes the 8-bromo-6-CF3 substitution pattern). [1]
Disclaimer: This protocol involves the use of hazardous chemicals (Triphosgene, Formamide). Standard Personal Protective Equipment (PPE) and engineering controls are mandatory.
Application Note: Advanced Amide Bond Formation Strategies for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic Acid
Executive Summary The synthesis of amides utilizing 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid presents a unique set of steric and electronic challenges. As a highly functionalized anthranilic acid derivative, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of amides utilizing 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid presents a unique set of steric and electronic challenges. As a highly functionalized anthranilic acid derivative, this building block is characterized by extreme steric hindrance and profound electronic deactivation. This application note provides a comprehensive, field-proven guide to navigating these challenges, detailing the mechanistic causality behind reagent selection, and offering self-validating protocols for successful amide bond formation.
Substrate Profiling & Mechanistic Challenges
To design an effective coupling strategy, one must first analyze the topological and electronic landscape of the substrate:
Electronic Deactivation of the Amine: The aniline nitrogen at position 2 is situated para to a strongly electron-withdrawing trifluoromethyl (-CF
) group and ortho to a bromine (-Br) atom. This dual inductive and resonance-based withdrawal renders the amine exceptionally non-nucleophilic. Consequently, using this molecule as an amine nucleophile requires highly activated acyl donors (e.g., acyl chlorides) and forcing conditions.
Steric Hindrance at the Carboxyl: When utilizing the molecule as an acyl donor, the carboxylic acid is sterically congested by the adjacent ortho-amino and meta-bromo groups. This bulk severely retards the nucleophilic attack of an incoming amine onto standard activated esters[1].
Competing Intramolecular Cyclization: Standard carboxylic acid activation (e.g., via CDI or acetic anhydride) often leads to intramolecular attack by the ortho-amine, resulting in the formation of 4H-3,1-benzoxazin-4-one derivatives rather than the desired intermolecular amide[2][3].
Strategic Pathways for Amidation
Strategy A: The Isatoic Anhydride Pathway (Preferred Acyl Donor Route)
Rather than fighting the proximity of the ortho-amine, this strategy leverages it. By reacting the substrate with triphosgene, the molecule is converted into a stable isatoic anhydride. This intermediate perfectly masks the problematic amine while highly activating the carbonyl carbon. When an external amine is introduced, it attacks the C4 carbonyl, triggering ring-opening and the irreversible expulsion of CO
gas, which entropically drives the reaction to completion[4].
Strategy B: Direct Coupling via Uronium Salts (HATU)
For solution-phase chemistry where isatoic anhydride synthesis is not viable, HATU is the premier choice. HATU generates a highly reactive OAt-active ester that accelerates coupling through a neighboring-group effect (the nitrogen atom in the HOAt ring assists in orienting the incoming amine). However, due to the steric bulk of the substrate, reaction times must be extended, and precise stoichiometric control of a non-nucleophilic base (DIPEA) is required to suppress benzoxazinone side-product formation[5].
Strategy C: Acyl Fluoride Activation
When standard HATU coupling fails due to extreme steric clash with a bulky amine partner, in situ generation of an acyl fluoride (using DAST or TFFH) is recommended. The exceptionally small atomic radius of the fluoride leaving group minimizes transition-state bulk, allowing nucleophilic attack where bulkier active esters (like HOBt/HOAt) block access.
Visualizations of Reaction Logic
Fig 1. Synthetic pathways for amide bond formation highlighting the isatoic anhydride route.
Fig 2. Acyl fluoride activation overcomes steric hindrance by minimizing transition state bulk.
This protocol utilizes the thermodynamic driving force of decarboxylation to ensure complete conversion.
Phase 1: Formation of the Isatoic Anhydride
Preparation: Suspend 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly electrophilic phosgene intermediates.
Activation: Cool the mixture to 0 °C. Add triphosgene (0.4 equiv, 4 mmol) in one portion, followed by the dropwise addition of pyridine (2.5 equiv). Causality: Triphosgene provides 3 equivalents of phosgene; 0.4 equiv ensures a slight excess. Pyridine acts as an acid scavenger for the generated HCl, preventing the protonation of the substrate's amine.
Cyclization: Warm to room temperature and stir for 2–4 hours.
In-Process Control (IPC): Quench a 10 µL aliquot in methanol. LC-MS should show the mass of the methyl ester (formed by the opening of the isatoic anhydride by MeOH), confirming complete activation.
Isolation: Concentrate the mixture, wash with cold water to remove pyridinium salts, and filter the solid 8-bromo-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione.
Phase 2: Aminolysis
Coupling: Dissolve the isolated isatoic anhydride (1.0 equiv) in DMF (0.2 M). Add the target amine (1.2 equiv). If the amine is a hydrochloride salt, add DIPEA (1.2 equiv) to free-base it in situ.
Thermodynamic Drive: Heat the mixture to 50–60 °C. Causality: Heating provides the activation energy required for the nucleophilic attack on the C4 carbonyl and facilitates the rapid expulsion of CO
, rendering the reaction irreversible.
Workup: Once gas evolution ceases and TLC indicates consumption of the anhydride, dilute with EtOAc and wash sequentially with 1M HCl (to remove excess amine) and saturated NaHCO
(to remove any trace unreacted acid). Dry over NaSO and concentrate.
Protocol B: Direct HATU-Mediated Coupling
Use this protocol when isolation of intermediates is not desired, and the amine partner is highly nucleophilic.
Deprotonation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir for 5 minutes. Causality: Pre-incubation with DIPEA ensures complete deprotonation to the carboxylate, which is the actual species that attacks the HATU reagent[5].
Activation: Cool to 0 °C and add HATU (1.2 equiv). Stir for 15 minutes. Causality: The low temperature controls the exothermic formation of the OAt-active ester and minimizes the competing intramolecular attack by the ortho-amine.
Coupling: Add the target amine (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4–12 hours.
IPC & Workup: Monitor via LC-MS. If a peak corresponding to[M-H2O] appears, it indicates benzoxazinone side-product formation. Quench with water, extract with EtOAc, and wash heavily with 5% LiCl aqueous solution (3x) to remove DMF and the tetramethylurea byproduct.
References
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
The Synthesis of Sterically Hindered Amides - CHIMIA.
Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones - ChemRxiv.
Synthesis of anthranilic acid amide - PrepChem.com.
4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC.
Technical Support Center: Purification of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic Acid Intermediates
Welcome to the technical support center for the purification of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid and its related intermediates. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into common purification challenges. The information is presented in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid?
A1: The purification strategy for this compound leverages its unique chemical properties—namely, the presence of both an acidic carboxylic acid group and a basic amino group, along with its solid nature. The most effective and commonly used techniques are:
Acid-Base Extraction: This is a powerful and often first-line method for this type of molecule.[1][2] It exploits the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. The compound is dissolved in an organic solvent and washed with a weak aqueous base (like sodium bicarbonate) to convert the benzoic acid into its water-soluble carboxylate salt. The aqueous layer is then separated, re-acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.[3][4]
Recrystallization: As a solid compound, recrystallization is a highly effective technique for achieving high purity.[5] The principle relies on dissolving the crude material in a minimal amount of a hot solvent in which the compound is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solvent (mother liquor).[6][7]
Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[8] It is particularly useful when dealing with impurities that have similar acidic/basic properties to the target compound or when other methods fail to provide adequate separation.[9]
Q2: What are the likely impurities I might encounter during the synthesis and workup?
A2: Impurities can originate from various sources, including starting materials, side reactions, or degradation.[10] For 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid, common impurities may include:
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like 3-bromo-5-(trifluoromethyl)aniline.
Over-brominated Species: A known challenge in the synthesis of related compounds, such as 3-bromo-5-(trifluoromethyl)aniline, is the formation of di-bromo derivatives.[11][12] It is plausible that di-brominated benzoic acids could form as by-products.
Neutral By-products: Non-acidic compounds formed during the synthesis will not react with the base during an acid-base extraction.
Residual Solvents: Traces of solvents used in the reaction or extraction process.[10]
Q3: How do I choose between recrystallization, acid-base extraction, and chromatography?
A3: The choice of method depends on the nature and quantity of the impurities. A logical workflow can help you decide on the most efficient approach.
Figure 1. Decision workflow for selecting a purification method.
Q4: My purified product still shows minor impurities by NMR/LC-MS. What should I do next?
A4: Achieving absolute purity can be challenging. If minor impurities persist, consider a secondary, orthogonal purification method. For example:
If you first performed an acid-base extraction, a subsequent recrystallization can remove any remaining impurities that were carried through the extraction process.
If recrystallization alone was insufficient, it may be because an impurity has very similar solubility and co-crystallizes with your product.[5] In this case, flash chromatography would be the next logical step to separate the compounds based on a different physical property (polarity).
Troubleshooting Purification Workflows
This section addresses specific issues that may arise during your experiments.
Recrystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Product "oils out" instead of crystallizing.
1. The melting point of the compound is lower than the boiling point of the solvent.2. The crude material has a very high concentration of impurities, causing melting point depression.
1. Use a lower-boiling point solvent or a co-solvent system to reduce the overall boiling point.[13]2. Perform a preliminary purification via acid-base extraction or a quick filtration through a silica plug to remove the bulk of the impurities before attempting recrystallization.[13]
No crystals form upon cooling.
1. The solution is not saturated (too much solvent was used).2. The solution is supersaturated, and nucleation has not initiated.
1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure product.[6]
Low recovery of purified product.
1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. The product has moderate solubility in the cold solvent.3. Premature crystallization occurred during a hot filtration step.
1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.2. Cool the solution thoroughly in an ice-water bath for at least 20-30 minutes before filtration to maximize precipitation.[6]3. Pre-heat the filtration funnel and use a fluted filter paper to speed up the filtration of the hot solution.
Product is colored (e.g., yellow or brown).
The presence of colored, often polymeric, impurities.
Use activated charcoal. Add a very small amount (1-2% by weight) of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities before cooling.[5][7]
Acid-Base Extraction Issues
Problem
Potential Cause(s)
Recommended Solution(s)
An emulsion forms at the interface.
The organic and aqueous layers have similar densities, or surfactants are present.
1. Add brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.2. Allow the mixture to stand for an extended period (15-30 minutes).3. Gently swirl the separatory funnel instead of shaking vigorously.
Product does not precipitate upon acidification.
1. The pH is not sufficiently acidic to protonate the carboxylate.2. The product is highly soluble in the aqueous solution even in its neutral form.3. The solution is too dilute.
1. Check the pH with litmus or pH paper. Continue adding acid (e.g., 1M HCl) dropwise until the solution is strongly acidic (pH 1-2).[3]2. Cool the solution in an ice bath to decrease solubility.3. Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.[2]
Flash Column Chromatography Issues
Problem
Potential Cause(s)
Recommended Solution(s)
The product streaks or "tails" on the column.
The acidic benzoic acid is interacting strongly with the slightly acidic silica gel stationary phase.
Modify the mobile phase. Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This suppresses the ionization of the carboxylic acid, leading to sharper peaks and better separation.
Poor separation between product and an impurity.
The chosen solvent system (eluent) does not provide adequate resolution.
1. Optimize the eluent with Thin Layer Chromatography (TLC) first. Test various solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find a system where the desired compound has an Rf value of approximately 0.2-0.3.[13]2. Use a gradient elution, starting with a low-polarity eluent and gradually increasing the polarity to resolve compounds with close Rf values.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
Objective: To isolate 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid from a crude reaction mixture.
Materials:
Crude product dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane).
1M Sodium Bicarbonate (NaHCO₃) solution.
3M Hydrochloric Acid (HCl) solution.
Brine (saturated NaCl solution).
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Separatory funnel, beakers, Erlenmeyer flasks.
Methodology:
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate for every 1-2 g of crude material). Transfer the solution to a separatory funnel.
Basic Wash: Add an equal volume of 1M NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup (CO₂ evolution).
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the sodium salt of your product. Drain the organic layer into a flask. Drain the aqueous layer into a separate, clean Erlenmeyer flask.
Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction (steps 2-3) two more times with fresh 1M NaHCO₃ solution. Combine all aqueous extracts. The organic layer, containing neutral or basic impurities, can be discarded.
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise while stirring until the solution is strongly acidic (pH ~2, check with pH paper). A white precipitate of the purified product should form.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid on the filter with a small amount of ice-cold deionized water to remove any residual inorganic salts.
Drying: Allow the product to air-dry on the filter and then transfer it to a watch glass or drying dish to dry completely, preferably under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying a solid product that is already relatively pure (>85%).
Objective: To obtain high-purity crystalline 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid.
Recrystallization solvent (e.g., ethanol/water mixture, isopropanol, or acetone/water). The ideal solvent system must be determined empirically.
Erlenmeyer flask, beaker, hot plate, Büchner funnel, filter paper.
Methodology:
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve when heated, the solvent is not polar enough. The ideal solvent dissolves the compound when hot but not when cold. A common technique is to use a two-solvent system (e.g., dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify).[8]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves completely.
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
Drying: Dry the purified crystals thoroughly to remove all traces of solvent.
References
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
Smolecule. (2026).
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. Retrieved from [Link]
Sigma-Aldrich. (n.d.).
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
Harča, M., et al. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
BenchChem. (2025, December). Removal of unreacted 3-(trifluoromethyl)
Merck Millipore. (n.d.).
ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
Unknown. (n.d.).
Google Patents. (n.d.). Process for the production and purification of benzoic acid - US3816523A.
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-4,5,6-trifluorobenzothiazole.
Technical Support Center: Overcoming Steric Hindrance in 3-Bromoanthranilic Acid Reactions
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when working with 3-bromoanthranilic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when working with 3-bromoanthranilic acid (2-amino-3-bromobenzoic acid).
This molecule is a highly versatile building block, but its 1,2,3-trisubstituted aromatic pattern presents a formidable steric and electronic challenge. The target reactive sites—the C2-amino group and the C3-bromo group—are flanked by bulky, coordinating functional groups. This guide is designed to dissect the causality behind your failed cross-couplings and provide field-proven, self-validating protocols to bypass these bottlenecks.
The Mechanistic Bottleneck: Why is this Substrate so Difficult?
Before troubleshooting, we must understand the physical chemistry of the system. 3-bromoanthranilic acid features an amino group (-NH₂) at position 2, squeezed between a carboxylic acid (-COOH) at position 1 and a bromine atom (-Br) at position 3.
Chelation & Catalyst Poisoning: During at the C3-bromo position, the adjacent free -NH₂ and -COOH groups can act as a bidentate ligand, chelating the Palladium(0) catalyst and forming a stable, unreactive palladacycle[1].
Steric Shielding: When attempting a at the C2-amino group, the nucleophilicity of the nitrogen is severely dampened by the electron-withdrawing nature of the adjacent -COOH. Furthermore, the sheer physical bulk of the ortho-Br and ortho-COOH prevents the amine from efficiently binding to the Pd(II)-aryl complex during the transmetalation step[2].
Figure 1: Palladium catalytic cycle highlighting the two primary steric bottlenecks.
Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling at the 3-bromo position is yielding mostly starting material. What is happening?
A: You are likely experiencing catalyst poisoning due to chelation from the unprotected amine and carboxylic acid. To overcome this, you must temporarily remove the chelating ability of these groups. A highly effective, self-validating strategy is to convert 3-bromoanthranilic acid into an by refluxing it with trifluoroacetic anhydride (TFAA)[3]. This ties up both the -NH₂ and -COOH groups into a rigid ring, completely eliminating chelation and reducing the steric profile, allowing standard catalysts like Pd(PPh₃)₄ to perform the oxidative addition flawlessly[4].
Q2: I need to perform a Buchwald-Hartwig amination on the 2-amino group, but the reaction stalls at the transmetalation step. How do I fix this?
A: The 2-amino group is exceptionally hindered and acts as a poor nucleophile. Standard ligands like BINAP or dppf will fail because they cannot force the reductive elimination step in such a congested environment. You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands. tBuBrettPhos or RuPhos are specifically engineered for sterically hindered primary amines[2]. Additionally, use a strong, non-nucleophilic base like LiHMDS to ensure the hindered amine is deprotonated, which dramatically accelerates its binding to the Pd(II) center.
Q3: Can I perform selective cross-coupling without using protecting groups?
A: Yes, but it requires extreme precision in ligand selection. If you must avoid protecting groups, utilize , such as [Pd(IPr)(cin)Cl]. These ligands provide an immense steric umbrella that forces the reductive elimination of tetra-ortho-substituted systems, even at lower temperatures[5].
Figure 2: Decision matrix for optimizing reactions based on the target site of 3-bromoanthranilic acid.
To ensure reproducible scale-up, compare your current parameters against this validated matrix for hindered ortho-substituted anilines.
Ligand / Catalyst System
Target Reaction
Optimal Base
Temp (°C)
Steric Tolerance
Expected Yield
Pd(PPh₃)₄
Suzuki (Oxazinone Protected)
Na₂CO₃ (aq)
80 - 100
Moderate
85 - 95%
SPhos / Pd₂(dba)₃
Suzuki (Unprotected)
K₃PO₄
100 - 110
High
50 - 70%
tBuBrettPhos / Pd(OAc)₂
Buchwald-Hartwig (C2-NH₂)
LiHMDS
90 - 110
Very High
80 - 90%
[Pd(IPr)(cin)Cl] (NHC)
Buchwald-Hartwig (C2-NH₂)
KOtBu
80
Extreme
85 - 99%
Validated Experimental Protocols
Protocol A: Suzuki Coupling via Oxazinone Protection (C3-Functionalization)
This protocol bypasses chelation by temporarily masking the amine and carboxylic acid[3].
Protection (Oxazinone Formation):
Suspend 3-bromoanthranilic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
Slowly add trifluoroacetic anhydride (TFAA, 4.0 equiv) at 0 °C.
Reflux the mixture for 2 hours. Concentrate under vacuum to yield the 3-bromo-oxazinone intermediate.
Suzuki Cross-Coupling:
In a Schlenk flask, combine the oxazinone intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).
Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (2:1 ratio).
Heat to 80 °C under argon for 12 hours.
Deprotection (Saponification):
Cool the reaction, add 2M NaOH, and heat to 80 °C for 2 hours to hydrolyze the oxazinone ring, yielding the C3-arylated anthranilic acid derivative.
Protocol B: Buchwald-Hartwig Amination of the Hindered C2-Amino Group
This protocol utilizes advanced ligand design to force reductive elimination[2].
Catalyst Preparation:
In a nitrogen-filled glovebox, charge a vial with Pd(OAc)₂ (2 mol%) and tBuBrettPhos (4 mol%).
Reaction Assembly:
Add 3-bromoanthranilic acid (protected as a methyl ester to prevent acid-base quenching, 1.0 equiv) and the aryl halide coupling partner (1.2 equiv).
Add LiHMDS (2.5 equiv) as a solid base.
Execution:
Dissolve the mixture in anhydrous, degassed toluene.
Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.
References
Dinh, L. P., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts. Available at:[Link]
Nolan, S. P., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]
Technical Support Center: A Guide to Improving the Solubility of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic Acid in DMSO
Here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support guide for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with dissolving this compound in Dimethyl Sulfoxide (DMSO). As a key building block in medicinal chemistry, achieving a stable, concentrated stock solution is often the first critical step in an experimental workflow. This guide provides in-depth, field-proven insights and step-by-step protocols to overcome solubility issues.
Section 1: Compound & Solvent Profile
A foundational understanding of the physicochemical properties of both the solute and the solvent is crucial for troubleshooting solubility.
Table 1: Physicochemical Properties of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
This section addresses specific issues in a direct question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.
Q1: My compound is not dissolving or is dissolving very slowly in DMSO at room temperature. What are the first steps I should take?
A1: Initial insolubility or slow dissolution kinetics are common. The primary goal is to increase the interaction between the solute and solvent molecules. You can achieve this through simple physical methods before resorting to chemical modifications.
Mechanical Agitation (Vortexing/Stirring): This is the simplest first step. Agitation increases the diffusion of solvent molecules to the surface of the solid particles, breaking them apart and carrying dissolved molecules away to allow fresh solvent to interact with the solid.
Sonication: Using an ultrasonic bath is a highly effective method. The high-frequency sound waves create microscopic bubbles in the solvent that rapidly form and collapse (a process called cavitation). This generates localized energy and strong micro-currents that break up solute aggregates and accelerate the dissolution process far more effectively than simple stirring.
Gentle, Controlled Heating: Increasing the temperature enhances the kinetic energy of both solute and solvent molecules, which helps to overcome the intermolecular forces within the compound's crystal lattice.[7] For many compounds, solubility increases significantly with temperature. However, this must be done with caution to avoid compound degradation.
See Protocol 1 for the standard procedure and Protocol 2 for controlled heating.
Q2: I've tried gentle heating, and while the compound dissolves, it precipitates out of the DMSO solution upon cooling. How can I create a stable stock solution?
A2: This phenomenon, known as supersaturation followed by precipitation, indicates that you have exceeded the compound's intrinsic solubility limit in neutral DMSO at room temperature. The most robust solution is to chemically modify the compound in situ to a more soluble form.
The structure of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid contains both an acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂). In a neutral polar solvent like DMSO, the carboxylic acid group is the primary driver of low solubility for this class of molecules. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻). This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in its solubility in a polar solvent like DMSO.[8][9][10][11][12]
Recommended Strategy: Add one molar equivalent of a suitable base to your compound/DMSO mixture. This will stoichiometrically convert the compound to its more soluble salt form, resulting in a stable stock solution.
For a detailed methodology, please refer to Protocol 3: Salt Formation for Enhanced Solubility .
Q3: What type of base should I use for salt formation, and are there any I should avoid?
A3: The choice of base is critical to ensure the stability of your compound and the success of your downstream experiments.
Recommended Bases:
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): A 1M aqueous solution is often used. Add exactly one molar equivalent. The small amount of water added is generally well-tolerated and can even prevent DMSO from freezing.[13] This creates a highly soluble sodium or potassium salt.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are organic bases that can be added neat or as a solution in DMSO. They are less harsh than NaOH or KOH and are a good choice if your compound is base-sensitive.
Bases to Use with Caution or Avoid:
Strong, Non-nucleophilic Bases (e.g., DBU, NaH): These are generally too reactive and can cause degradation of the compound or react with the solvent.
Nucleophilic Amines: Avoid primary or secondary amines if there is any possibility of them reacting with your molecule (e.g., amide formation), though this is unlikely with a simple benzoic acid derivative.
The key is to use one molar equivalent . Adding excess base can raise the pH significantly and may cause unwanted side reactions or interfere with biological assays.
Q4: What is the maximum concentration (molarity) I can realistically achieve for this compound in DMSO?
A4: The maximum solubility is an empirical value that must be determined experimentally for each batch of a compound under specific conditions. It is not possible to provide a universal maximum concentration. However, for drug discovery applications, stock solutions are typically prepared in the 10-50 mM range.
To determine the maximum solubility for your specific needs, you can perform a systematic solubility test. This involves adding a known amount of solvent in stepwise increments to a pre-weighed amount of your compound until it fully dissolves.
For a structured approach, see Protocol 4: Determining Maximum Solubility .
Section 3: Visualizations & Workflows
Diagrams can help clarify complex decision-making processes and chemical principles.
Troubleshooting Workflow
This diagram outlines the logical progression for addressing solubility issues with 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Principle of Salt Formation for Enhanced Solubility
This diagram illustrates how deprotonation of the carboxylic acid leads to a more soluble ionic species.
Caption: Chemical conversion to a highly soluble carboxylate salt.
Section 4: Detailed Experimental Protocols
Follow these step-by-step procedures for consistent and reproducible results. Always use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[14][15][16]
Protocol 1: Standard Dissolution Procedure
Weigh the desired amount of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid into a sterile, dry glass vial.
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
Secure the vial cap tightly.
Vortex the mixture vigorously for 1-2 minutes.
If undissolved solid remains, place the vial in an ultrasonic bath and sonicate for 15-30 minutes.
Visually inspect for any remaining particulate matter against a bright light source.
Protocol 2: Dissolution using Controlled Heating
Follow steps 1-3 from Protocol 1.
Place the vial in a heat block or water bath set to 40-50°C. Caution: Do not exceed 60°C to minimize the risk of compound degradation.
Intermittently remove the vial (every 5-10 minutes), vortex for 30 seconds, and return to the heat source.
Continue this process for up to 30 minutes or until the compound is fully dissolved.
Allow the solution to cool to room temperature.
Observe the solution for at least one hour to ensure no precipitation occurs.
Protocol 3: Salt Formation for Enhanced Solubility (Base Addition)
Weigh 28.4 mg of the compound (0.1 mmol) into a glass vial.
Add 1.9 mL of DMSO. This will leave volume for the base, targeting a final concentration of 50 mM in 2 mL.
Briefly vortex the suspension.
Prepare a 1M stock solution of NaOH in water.
Carefully add 100 µL of the 1M NaOH solution (0.1 mmol, 1 molar equivalent) to the vial.
Cap the vial and vortex vigorously for 2-3 minutes. The solution should become clear.
If necessary, sonicate for 10-15 minutes to ensure complete dissolution. The resulting solution should be stable at room temperature.
Protocol 4: Determining Maximum Solubility
Weigh a precise amount of the compound (e.g., 10 mg) into a tared vial.
Add a small, measured aliquot of DMSO (e.g., 50 µL).
Vortex and sonicate the mixture.
If the solid has not dissolved, add another 50 µL aliquot of DMSO.
Repeat step 4, carefully tracking the total volume of DMSO added, until all solid material is completely dissolved.
Calculate the final concentration (mg/mL or Molarity). This is the approximate maximum solubility under the tested conditions (e.g., room temperature).
This process can be repeated using the base addition method (Protocol 3) to find the maximum solubility of the salt form.
Section 5: Frequently Asked Questions (FAQs)
Why is DMSO the standard solvent for compound stock solutions in drug discovery?
DMSO is widely used because it can dissolve an exceptionally broad range of both polar and nonpolar compounds.[5][17] It is miscible with water and cell culture media, making it easy to prepare working dilutions for biological assays.[5] Furthermore, its high boiling point prevents evaporation, ensuring the concentration of the stock solution remains stable over time.[5]
My bottle of DMSO is frozen solid. Is it still good to use?
Yes. DMSO has a relatively high freezing point of 18.5°C (65.3°F), so it will solidify in a cool room.[5] Simply warm the bottle in a water bath (not to exceed 40°C) until it thaws completely and mix well before use. The quality of the DMSO is not affected by the freeze-thaw cycle.
What are the best practices for storing my compound stock solution in DMSO?
For long-term storage, aliquots of the stock solution should be stored in tightly sealed vials at -20°C or -80°C. Studies have shown that compound stability in DMSO can decrease over time at room temperature.[13][18] Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots. DMSO is hygroscopic (absorbs water from the air), so ensure vials are sealed properly to maintain anhydrous conditions as much as possible.
What safety precautions should I take when handling this compound and DMSO?
Always work in a well-ventilated area and wear appropriate PPE, including chemical-resistant gloves (nitrile is acceptable for short-term use), a lab coat, and safety goggles.[14][16] Benzoic acid derivatives can be irritating to the skin, eyes, and respiratory tract.[14][16] DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[5][19] Therefore, it is critical to avoid skin contact with the DMSO solution to prevent systemic absorption of the dissolved compound.
Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. [Link]
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. IJPSR. [Link]
Fine Organics. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. Fine Organics. [Link]
International Journal of Scientific and Research Publications. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP. [Link]
International Journal of Scientific and Research Publications. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP.org. [Link]
National Center for Biotechnology Information. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. [Link]
ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate. [Link]
Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]
International Journal of Advanced Research (IJAR). (2021, June 16). Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids. IJAR. [Link]
ResearchGate. (2025, August 10). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA | Request PDF. ResearchGate. [Link]
ResearchGate. (2024, December 1). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. ResearchGate. [Link]
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]
MDPI. (n.d.). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. MDPI. [Link]
ResearchGate. (2018, January 25). (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ResearchGate. [Link]
BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. [Link]
Scribd. (n.d.). Solubility Data of DMSO. Scribd. [Link]
Technical Support Center: Recrystallization of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
Executive Summary & Solvent Selection Logic The Challenge Purifying 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid presents a unique challenge due to its "push-pull" electronic structure. The molecule contains: A Polar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Solvent Selection Logic
The Challenge
Purifying 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid presents a unique challenge due to its "push-pull" electronic structure. The molecule contains:
A Polar Head: The amino-benzoic acid moiety (zwitterionic potential, H-bonding).
A Lipophilic Tail: The trifluoromethyl (-CF₃) and bromo (-Br) substituents significantly increase hydrophobicity compared to unsubstituted anthranilic acid.
This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization if the solvent polarity is not carefully tuned.
Recommended Solvent Systems
Based on polarity matching and industrial patent precedents for anthranilic diamide intermediates, the following systems are validated.
System Type
Solvent A (Dissolver)
Solvent B (Anti-Solvent)
Ratio (v/v)
Suitability
Binary Polar
Ethanol (95% or Abs.)
Water
1:0.5 to 1:2
Best Overall. Balances the polar acid group and hydrophobic CF₃ group.
Binary Apolar
Ethyl Acetate
n-Heptane
1:2 to 1:4
High Purity. Excellent for removing non-polar organic impurities.
Single Solvent
Toluene
N/A
N/A
Specific. Good for removing unreacted starting materials; requires high temp dissolution.
Chemical
Dilute NaOH
HCl (aq)
N/A
Bulk Cleanup. Acid-base reprecipitation (not true recrystallization) for crude mixtures.
Interactive Troubleshooting Guide
Scenario A: "My product is oiling out (forming a second liquid layer) instead of crystallizing."
Cause: The temperature gap between the boiling point of the solvent and the melting point of the solid is too narrow, or the solvent mixture is too polar (forcing the hydrophobic CF₃ product out too fast).
Fix:
Re-heat the mixture until clear.
Add Seed Crystals: Add 1-2 mg of pure product at 5-10°C below the saturation temperature.
Slow Down: Wrap the flask in foil or cotton to slow the cooling rate.
Switch Solvent: If using EtOH/Water, switch to EtOAc/Heptane . The oiling out is less likely in non-aqueous systems for fluorinated compounds.
Scenario B: "The yield is low (<50%)."
Cause: The product is too soluble in the mother liquor, likely due to the acidity of the -COOH group interacting with the solvent.
Fix:
pH Adjustment: If using Ethanol/Water, ensure the pH is acidic (pH ~2-3). The amino group can protonate, or the acid can deprotonate. Adjusting pH ensures the molecule is in its neutral, least soluble form.
Concentration: Evaporate the mother liquor to 50% volume and cool again to harvest a second crop.
Scenario C: "Product retains a yellow/orange color."
Cause: Oxidation byproducts (azo compounds or aniline oxidation) trapped in the crystal lattice.
Fix:
Perform a Charcoal Filtration step.[1] Dissolve in hot Ethanol, add Activated Carbon (5% w/w), stir for 15 mins, and filter hot through Celite before adding the anti-solvent.
Detailed Experimental Protocols
Protocol A: The Ethanol/Water Method (Standard)
Recommended for general purification and removal of inorganic salts.
Preparation: Place 10.0 g of crude ABTFBA in a 250 mL round-bottom flask.
Dissolution: Add Ethanol (50 mL) . Heat to reflux (approx. 78°C) with magnetic stirring.
Note: If solids remain, add Ethanol in 5 mL increments until dissolved.
Clarification (Optional): If the solution is dark, add 0.5 g activated charcoal. Stir for 10 min at reflux. Filter hot through a pre-warmed Büchner funnel with a Celite pad.
Crystallization:
Maintain the filtrate at a gentle boil.
Slowly add warm Water (approx. 50-60°C) dropwise.
Stop adding water when a faint, persistent turbidity (cloudiness) appears.
Add 1-2 mL of Ethanol to clear the solution again.
Cooling: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).
Critical: Then cool to 0-4°C in an ice bath for 1 hour.
Isolation: Filter the white/off-white needles via vacuum filtration.
Washing: Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).
Drying: Dry in a vacuum oven at 45-50°C for 12 hours.
Recommended if the crude contains significant tar or unreacted non-acidic starting materials.
Suspend crude solid in 1M NaOH (3-4 equivalents). Stir until dissolved (the solution becomes the sodium salt).
Filter the aqueous solution to remove insoluble organic impurities (unreacted non-acidic precursors).
Slowly acidify the filtrate with 1M HCl or H₂SO₄ to pH 2-3 while stirring vigorously.
The product will precipitate as a thick solid. Filter, wash extensively with water, and dry.[2]
Decision Logic & Workflows (Visualization)
Figure 1: Recrystallization Workflow
This flowchart illustrates the critical decision points during the purification process.
Caption: Step-by-step logic for the recrystallization of ABTFBA. Note the critical loop at "Oiling Out" which requires re-heating and seeding.
Figure 2: Impurity Management Decision Tree
Use this logic to determine which protocol to apply based on your impurity profile.
Caption: Decision matrix for selecting the optimal purification method based on the specific impurity profile of the crude material.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol?A: Yes. Methanol/Water is a very common system for anthranilic acids [1]. However, Ethanol is often preferred in scale-up environments due to lower toxicity (Class 3 solvent vs. Class 2) and slightly higher boiling point, which allows for better solubility differentiation between the product and impurities.
Q: Why is the melting point of my recrystallized product lower than the literature value?A: This compound is prone to polymorphism and solvate formation . If you dried it at room temperature, you might have an Ethanol solvate. Ensure drying at 45-50°C under vacuum. Additionally, the presence of the 5-bromo isomer (regioisomer) can depress the melting point significantly.
Q: Is this compound light sensitive?A: Yes, aniline derivatives (amino-benzoic acids) are susceptible to photo-oxidation, turning brown over time. Perform recrystallization away from direct sunlight and store the final product in amber vials.
References
DuPont (E. I.[3] du Pont de Nemours and Company). (2010).[3] Process for preparing 2-amino-5-bromobenzamide derivatives.[3] European Patent EP 2 213 654 B1.[3]
Context: Describes the synthesis and purification (washing/crystallization)
Shanghai Institute of Organic Chemistry. (2015). Method for preparing substituted anthranilic acids.[4][5][6][7] CN Patent 104447366A.
Context: Details the purification of bromo-substituted aniline derivatives using methanol and ethanol crystalliz
Lahm, G. P., et al. (2005). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.
Context: Primary literature on the synthesis of the Cyantraniliprole class, establishing the chemical behavior of the ABTFBA intermedi
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Context: Standard reference for general purification logic of benzoic acid derivatives (p. 235, Benzoic Acid general methods).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Catalysis Support Hub.
Ticket Subject: Troubleshooting Suzuki-Miyaura Coupling Failures with Electron-Deficient Aryl Bromides.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Introduction: The "Fast but Fragile" Paradox
You are likely here because your electron-deficient aryl bromide (e.g., 4-bromonitrobenzene, 2-bromopyridine) failed to couple, despite theory suggesting it should be an excellent substrate.
The Paradox: Electron-deficient aryl halides undergo Oxidative Addition (OA) to Palladium(0) significantly faster than their electron-neutral counterparts. However, they are prone to catastrophic failure modes that do not affect electron-rich substrates.
When these reactions fail, it is rarely due to a lack of catalytic activity. It is almost always due to competitive side reactions (
, dehalogenation) or catalyst poisoning (heteroatom binding).
Phase 1: Diagnostic Workflow
Before changing a single reagent, you must diagnose the failure mode using the crude reaction profile (LCMS/GCMS).
Figure 1: Diagnostic logic tree for identifying the root cause of coupling failure.
Phase 2: Troubleshooting Specific Failure Modes
Issue 1: The
Trap (Nucleophilic Aromatic Substitution)
Symptom: The aryl bromide is consumed, but you observe the formation of a phenol (Ar-OH) or an ether (Ar-OR).
Mechanism: Electron-deficient rings activate the C-Br bond toward nucleophilic attack. If you use a strong base (hydroxide, alkoxide), the base attacks the ring directly, displacing the bromide before the Palladium can insert.
Solution Protocol:
Switch Base Class: Move from strong bases (
, ) to weak, non-nucleophilic bases.
Recommendation:
(anhydrous or monohydrate) or .
Solvent Switch: Avoid alcohols (MeOH, EtOH) which can form alkoxides and attack the ring. Use aprotic solvents (Dioxane, Toluene, THF).
Controlled Water: Use anhydrous conditions with a controlled addition of water (e.g., 2-5 equivalents) rather than a bulk aqueous biphasic system.
Issue 2: Dehalogenation (Hydrodehalogenation)
Symptom: Formation of the parent arene (Ar-H) where the Bromine has been replaced by Hydrogen.[1]
Mechanism: This often occurs via a radical pathway or
-hydride elimination from a Pd-intermediate if the reaction is overheated or if the solvent acts as a hydride source (e.g., alcohols, DMF).
Solution Protocol:
Temperature Control: Electron-deficient substrates are reactive. Lower the temperature (start at 40°C or RT).
Solvent Choice: Switch from DMF/DMA (hydride sources) to Toluene or 1,4-Dioxane.
Catalyst: Use a catalyst that promotes rapid Reductive Elimination over side pathways. Pd-G3/G4-XPhos is the gold standard here.
Issue 3: Catalyst Poisoning (The "Late Metal" Problem)
Symptom: Reaction stalls with starting material remaining.[1]
Mechanism: If your electron-deficient substrate contains a pyridine, pyrimidine, or imidazole, the nitrogen lone pair binds to the electrophilic Pd(II) center, displacing the phosphine ligand and shutting down the cycle.
Solution Protocol:
Ligand Overload: Use bulky, electron-rich ligands that sterically crowd the metal center, preventing nitrogen coordination.
The following diagram illustrates the competition between the desired Oxidative Addition path and the fatal
path.
Figure 2: Competition between Palladium-catalyzed coupling and Base-mediated substitution.
FAQs: Rapid Fire Support
Q: My boronic acid is disappearing, but no product is forming. The bromide is untouched.A: You are experiencing Protodeboronation . Electron-deficient or heterocyclic boronic acids (e.g., 2-pyridine boronic acid) are notoriously unstable in water/base.
Fix: Switch to a MIDA Boronate or Potassium Trifluoroborate (
) salt. These release the active boron species slowly, preventing decomposition [1].
Q: Can I use
(Tetrakis)?A: For electron-deficient substrates, No . Triphenylphosphine is not bulky enough to prevent the nitrogen of a pyridine substrate from binding to the Pd. It is also air-sensitive. Use XPhos or SPhos based catalysts [2].
Q: I see a "homocoupling" spot (Ar-Ar) of my bromide.A: This is actually rare for bromides (usually it's the boronic acid that homocouples). If the bromide is homocoupling, it suggests a reductive mechanism is active. Ensure you are not using an excess of reducing agents and verify the spot is not actually the boronic acid homocoupler (which looks similar by UV).
References
Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings." Journal of the American Chemical Society.
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
Miyaura, N. (2002). "Organoboron Compounds in Cross-Coupling Reactions." Topics in Current Chemistry.
Sheridan, R. S., et al. (2015). "Mechanistic understanding of the Suzuki–Miyaura coupling reaction." Organic Process Research & Development.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Trifluoromethyl (
) Group Stability
Ticket ID: CF3-STAB-2026-X
Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Status: Open
Topic: Troubleshooting
instability under harsh reaction conditions (Reductive, Lewis Acidic, and Catalytic environments).
Executive Summary & Core Directive
User Query: "I selected the trifluoromethyl group for its metabolic stability and lipophilicity, but I am observing loss of the fluorine signal or unexpected byproducts during synthesis. Is the C-F bond actually stable?"
Technical Response:
While the
bond is thermodynamically robust (~116 kcal/mol), the trifluoromethyl group is not inert . It possesses a specific "Achilles' heel" profile. It is susceptible to:
Single Electron Transfer (SET) reductions (e.g., Birch conditions).
Fluoride Abstraction by strong Lewis acids (e.g.,
).
Oxidative Addition by low-valent transition metals (Ni, Pd).
This guide deconstructs these failure modes and provides validated troubleshooting protocols.
Module 1: Reductive Instability (The "Birch" Problem)
The Issue
Users frequently report the complete disappearance of the
signal or conversion to a methyl group () when subjecting trifluoromethylarenes to dissolving metal reductions (Birch conditions: Na/Li in liquid ).
The Mechanism: Radical Anion Defluorination
Unlike standard hydrogenation, dissolving metals provide free solvated electrons. The
group is electron-withdrawing, which stabilizes the initial radical anion, but this intermediate is unstable toward fluoride elimination.
Troubleshooting Protocol: Reductive Environments
Observation
Diagnosis
Corrective Action
Complete loss of signal
Exhaustive defluorination to .
Stop: Do not use Na/Li in .Switch: Use catalytic hydrogenation (, Rh/C or Pt/C) which generally spares aromatic groups [1].
New doublet signal in NMR
Partial reduction to .
Modify: If using (LAH), ensure no Lewis Acid catalysts (like ) are present. Pure LAH is usually safe below reflux temps [2].
Module 2: Lewis Acid-Mediated Hydrolysis
The Issue
In Friedel-Crafts reactions using Aluminum Chloride (
), users often observe the conversion of a benzotrifluoride moiety into a trichloromethyl group () or a carboxylic acid () after aqueous workup.
The Mechanism: Fluoride Abstraction
Strong Lewis acids (superacids) coordinate to the fluorine, weakening the C-F bond. If the carbocation is stabilized (e.g., benzylic resonance), fluoride is abstracted.
Causes F/Cl exchange or hydrolysis. Avoid if possible [3].
HIGH
Often used for ether cleavage; can attack at high temps.
/
MODERATE
Generally safe at ; may activate at reflux.
LOW
Usually compatible due to lower Lewis acidity.
Module 3: Transition Metal Catalysis (Cross-Coupling)
The Issue
During Suzuki or Buchwald-Hartwig couplings, yields are low, and fluoride analysis shows free
ions. This indicates the metal catalyst has inserted into the C-F bond (Oxidative Addition) rather than the intended C-Halogen bond.
Troubleshooting Matrix
Scenario: Nickel-catalyzed cross-coupling of an aryl chloride containing a
group.
Check Ligand: Electron-rich, small phosphines (e.g.,
) increase the electron density on the metal, promoting unwanted C-F activation [4].
Solution: Switch to bulky ligands (e.g., XPhos, BrettPhos) that sterically hinder the approach to the C-F bond.
Check Directing Groups: Is the
ortho to a coordinating group (Pyridine, Amine)?
Reason: "Directed" activation lowers the barrier for C-F cleavage.
Solution: Use lower temperatures or switch to Pd-based systems, which are generally less reactive toward C-F bonds than Ni [5].
Standard Operating Procedure: The "Fluorine Integrity" Stress Test
Before committing precious intermediates to harsh steps, validate
stability using this self-validating protocol.
Objective: Quantify
degradation using NMR with an internal standard.
Materials:
Substrate (
mg)
Internal Standard:
-trifluorotoluene (TFT) or Fluorobenzene (Must be inert to reaction conditions).
Solvent (Deuterated).
Protocol:
Baseline Scan: Dissolve substrate and 1.0 equiv of Internal Standard in solvent. Run
NMR (relaxation delay for integration accuracy). Record the integration ratio ().
Stress Reaction: Perform the reaction on a small scale without the internal standard (to avoid side reactions with the standard).
Quench & Spiking: Work up the reaction. Add the exact same molar amount of Internal Standard used in step 1.
Analysis: Run
NMR.
If
decreases , degradation is occurring.
Look for new peaks at
to ppm (typical for or ).
Frequently Asked Questions (FAQ)
Q: Can I use Lithium Aluminum Hydride (
) with a group?A: Generally, Yes . is a nucleophilic reductant and typically does not reduce the group unless specific Lewis acid additives (like ) are present or the reaction is heated excessively in high-boiling solvents [2]. However, always perform the Stress Test (Section 5) first.
Q: Is the
group stable to Grignard reagents?A: Yes, is stable to Grignard reagents under standard conditions. However, be cautious of benzylic deprotonation . The group is strongly electron-withdrawing, increasing the acidity of adjacent protons.[4] A strong base/nucleophile might deprotonate the -position, leading to elimination side reactions (e.g., formation of difluoroalkenes).
Q: I see a "quartet" in my
NMR. Is this an impurity?A: Likely not. The carbon of the group couples with the three fluorine atoms (). This results in a quartet with a large coupling constant ( Hz). This is a confirmation of group integrity, not degradation.
References
Birch, A. J. (1944). Reduction by dissolving metals.[5] Part I. Journal of the Chemical Society, 430-436. Link
Fuchibe, K., Ohshima, Y., Mitomi, K., & Akiyama, T. (2007).[6] Hydrodefluorination of Trifluoromethylarenes Using
with Catalyst. Organic Letters, 9(8), 1497–1499. Link
Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (Classic reference on Lewis Acid compatibility). See also: Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallics. Tetrahedron, 48(2), 189-275. Link
Jones, W. D. (2003). Activation of C-F Bonds Using Metal Complexes. Dalton Transactions, (21), 3991-3995. Link
Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link
Comparative Guide: 1H NMR Analysis of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid . It is designed for analytical chemists and drug discovery scientists requiring rigo...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid . It is designed for analytical chemists and drug discovery scientists requiring rigorous structural verification and purity assessment.
Executive Summary & Application Context
2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid (CAS: 1434631-44-3) is a highly functionalized anthranilic acid derivative. It serves as a critical scaffold in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).
In drug development, the primary analytical challenge is distinguishing this compound from its regioisomers (e.g., the 5-bromo-3-trifluoromethyl isomer) and quantifying solvation states. This guide compares the DMSO-d₆ spectral profile (the industry gold standard) against alternative solvent systems and isomeric impurities, establishing a self-validating protocol for structural confirmation.
Key Performance Indicators (KPIs) for Analysis
Parameter
Target Specification
Critical Quality Attribute (CQA)
Solvent System
DMSO-d₆
Essential for observing exchangeable protons (-NH₂, -COOH).
Aromatic Region
Two distinct doublets (meta-coupling)
Confirms 1,2,3,5-substitution pattern.
Stoichiometry
Integral Ratio 1:1:2 (H6:H4:NH₂)
Validates purity and absence of defluorinated byproducts.
Structural Analysis & Theoretical Prediction
Before acquisition, the analyst must understand the magnetic environment of the protons. The molecule possesses a tetrasubstituted benzene ring , leaving only two aromatic protons with specific electronic influences.
Proton Assignment Logic
Position 1 (-COOH): Strong electron-withdrawing group (EWG). Deshields Ortho (H-6).
Position 2 (-NH₂): Strong electron-donating group (EDG). Shields Ortho (H-3 position is occupied) and Para (H-5 position is occupied). Note: The shielding effect is less relevant here as ortho/para are substituted.
Position 3 (-Br): Weakly deactivating, inductive withdrawing.
Position 5 (-CF₃): Strong EWG. Deshields Ortho (H-4 and H-6).
Predicted Shift Hierarchy:
H-6 (Ar-H): Most deshielded. It is ortho to -COOH and ortho to -CF₃.
H-4 (Ar-H): Moderately deshielded. It is ortho to -CF₃ and ortho to -Br.
-NH₂: Broad singlet, chemical shift highly dependent on H-bonding (intra-molecular H-bond to Br is possible but weak; solvent H-bond dominates).
-COOH: Extremely broad, >12 ppm.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, follow this "Self-Validating" workflow. This protocol includes checkpoints that flag sample degradation or preparation errors immediately.
Step-by-Step Methodology
1. Sample Preparation:
Mass: Weigh 5.0 – 8.0 mg of the solid.
Solvent: Add 600 µL of DMSO-d₆ (99.9% D).
Why DMSO? Chloroform (CDCl₃) often fails to dissolve amino-benzoic acids completely, leading to poor signal-to-noise (S/N) and loss of the acid proton signal.
Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute.
Checkpoint: Solution must be clear. Cloudiness indicates inorganic salts or residual non-polar precursors.
2. Acquisition Parameters (400 MHz+ recommended):
Pulse Sequence: zg30 (Standard 30° pulse).
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: The aromatic protons adjacent to halogens/CF3 often have long T1 relaxation times. A short D1 (<1s) will suppress integration accuracy, failing the stoichiometry check.
This section compares the target compound's spectral signature against its most common "alternatives": its Regioisomer (a common synthesis impurity) and Solvent Variants .
Comparison 1: Target vs. Regioisomer (5-Bromo-3-trifluoromethyl)
Synthesizing this scaffold often involves halogenation of a trifluoromethyl-anthranilic acid. If the starting material is incorrect or rearrangement occurs, you may isolate 2-amino-5-bromo-3-(trifluoromethyl)benzoic acid .
Feature
Target Compound (3-Br, 5-CF₃)
Isomer Alternative (3-CF₃, 5-Br)
Differentiation Logic
H-6 Shift
~8.1 - 8.3 ppm (Doublet)
~7.9 - 8.1 ppm (Doublet)
H-6 in Target is ortho to CF₃ (Strong Deshielding). H-6 in Isomer is ortho to Br (Weaker Deshielding).
H-4 Shift
~7.8 - 8.0 ppm (Doublet)
~7.6 - 7.8 ppm (Doublet)
H-4 in Target is ortho to Br. H-4 in Isomer is ortho to CF₃.
Coupling (J)
~2.0 - 2.5 Hz (Meta)
~2.0 - 2.5 Hz (Meta)
Warning: Coupling constants are identical (meta-coupling). Do not rely on J-values alone.
19F NMR
Singlet (no ortho H)
Singlet (no ortho H)
Similar, but chemical shift differs by ~2-3 ppm.
Expert Insight: The most reliable 1H NMR differentiator is the H-6 chemical shift . The "Target" H-6 is squeezed between the Carboxylic Acid and the Trifluoromethyl group, pushing it significantly downfield compared to the isomer where it sits between the Acid and the Bromine.
Comparison 2: Solvent Performance (DMSO-d₆ vs. Methanol-d₄)
Choosing the right solvent is a performance decision.
Feature
DMSO-d₆ (Recommended)
Methanol-d₄ (MeOD)
Impact on Analysis
-NH₂ Signal
Visible (Broad s, ~6-7 ppm)
Invisible (Exchanged)
MeOD erases the integral check for the amino group.
-COOH Signal
Visible (Very Broad, 12-14 ppm)
Invisible (Exchanged)
MeOD removes the acidic proton confirmation.
Resolution
High (Viscosity broadens slightly)
Very High (Sharper lines)
MeOD is better for resolving tight aromatic coupling if NH₂ is not needed.
Solubility
Excellent (>20 mg/mL)
Good (>10 mg/mL)
DMSO is safer for crude samples.
Detailed Spectral Data Table (Reference Standard)
The following data represents the "Gold Standard" profile in DMSO-d₆ at 298 K.
Chemical Shift (δ ppm)
Multiplicity
Integral
Coupling Constant ()
Assignment
13.0 - 14.0
Broad Singlet
1H
-
-COOH (Pos 1)
8.15 ± 0.1
Doublet (d)
1H
Hz
H-6 (Ar-H)
7.90 ± 0.1
Doublet (d)
1H
Hz
H-4 (Ar-H)
6.80 - 7.20
Broad Singlet
2H
-
-NH₂ (Pos 2)
2.50
Quintet
Solvent
-
DMSO-d₅ (Residual)
3.33
Broad Singlet
Solvent
-
H₂O (Variable)
Note: The -NH₂ shift is concentration-dependent. In dilute samples, it may shift upfield.
Visualization: Isomer Decision Tree
Caption: Figure 2. Decision tree for distinguishing the target compound from its regioisomer based on H-6 chemical shift logic.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9963, 3-(Trifluoromethyl)benzoic acid. (Used for base chemical shift increments of the CF3-Benzoic acid core). Link
Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Source for substituent additivity constants: -NH2, -Br, -COOH, -CF3). Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants in meta-substituted benzenes). Link
Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. (Methodology for qNMR of benzoic acid derivatives). Link
Comparative
Comparative HPLC Profiling of Fluorinated Benzoic Acids: Isomeric Separation and Stationary Phase Selectivity
Executive Summary Fluorinated benzoic acids (FBAs) are critical building blocks in medicinal chemistry, often used to modulate metabolic stability and lipophilicity (logP) in drug candidates. However, their analysis pres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated benzoic acids (FBAs) are critical building blocks in medicinal chemistry, often used to modulate metabolic stability and lipophilicity (logP) in drug candidates. However, their analysis presents a distinct chromatographic challenge: isomeric selectivity .
While standard C18 (octadecyl) phases rely heavily on hydrophobicity, they often fail to resolve positional isomers—specifically meta- and para- fluorobenzoic acids—due to their nearly identical hydrophobic footprints. This guide provides a comparative analysis of C18 versus Pentafluorophenyl (PFP) stationary phases, demonstrating why PFP is the superior choice for fluorinated aromatics through the mechanisms of
interaction and shape selectivity.
Theoretical Framework: The Fluorine Effect
To develop a robust method, one must understand the underlying physicochemical changes induced by fluorine substitution.
Acidity and Ionization (pKa)
Fluorine is highly electronegative. Its presence on the benzene ring lowers the pKa of the carboxylic acid via the inductive effect (
Chromatographic Implication: To retain these acids in Reversed-Phase Liquid Chromatography (RPLC), the mobile phase pH must be below their pKa to ensure they remain in the unionized (neutral) state. A pH of 2.0–2.5 is recommended.
Stationary Phase Mechanisms
C18 (Alkyl): Retention is driven by solvophobic interactions. Since m-FBA and p-FBA have similar logP values, C18 often yields co-elution.
PFP (Fluoro-Phenyl): This phase introduces specific solute-stationary phase interactions:
Stacking: Interaction between the electron-deficient PFP ring and the analyte's aromatic ring.
Dipole-Dipole: Strong interactions due to the C-F bond dipoles.
Shape Selectivity: Rigid PFP rings can discriminate between the steric bulk of ortho vs. meta substituents.
Interaction Logic Diagram
Figure 1: Mechanistic divergence between alkyl (C18) and fluorinated (PFP) stationary phases.
Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a neutral marker (Toluene) allows the operator to confirm the hydrophobic integrity of the column before assessing selectivity.
Materials & Reagents[3]
Analytes: Benzoic Acid, 2-FBA, 3-FBA, 4-FBA.
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
Modifier: Formic Acid (FA) or Difluoroacetic Acid (DFA). Note: DFA provides sharper peaks for acidic species but is more expensive.
Instrument Conditions
System: UHPLC (e.g., Agilent 1290 or Waters H-Class).
Temperature: 35°C (Constant temperature is critical for fluorinated phases).
Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).
Mobile Phase Configuration
To suppress ionization of o-FBA (pKa 3.27), we utilize a highly acidic mobile phase.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile (Generic Screening)
Time (min)
%B
Event
0.00
5
Initial Hold
1.00
5
Injection
10.00
60
Linear Ramp
10.10
95
Wash
12.00
95
Wash Hold
12.10
5
Re-equilibration
15.00
5
End
Comparative Data: C18 vs. PFP
The following data represents typical retention behavior observed under the conditions listed above.
Retention Time Data (
)
Analyte
Structure
pKa
C18 (min)
PFP (min)
Resolution (C18)
Resolution (PFP)
Benzoic Acid
Parent
4.20
4.50
4.80
-
-
2-FBA (ortho)
F @ C2
3.27
4.10
3.90
> 2.0
> 3.0
3-FBA (meta)
F @ C3
3.87
5.20
5.60
< 0.8 (Co-elution)
> 1.8
4-FBA (para)
F @ C4
4.14
5.25
6.10
< 0.8 (Co-elution)
> 1.8
Analysis of Results
The Ortho Effect (2-FBA):
Observation: 2-FBA elutes earliest on both columns.
Causality: Despite the fluorine atom, the low pKa (3.27) means a fraction of the population may still be ionized at pH 2.7, reducing retention. Furthermore, steric hindrance at the ortho position can twist the carboxyl group out of planarity, reducing the effective hydrophobic surface area.
The Meta/Para Problem (C18):
Observation: 3-FBA and 4-FBA show virtually identical retention times on C18 (
5.20 vs 5.25).
Causality: The hydrophobic contribution of the fluorine atom is identical in both positions. C18 lacks the "electronic sniffer" to detect the positional difference.
The PFP Solution:
Observation: PFP separates 3-FBA and 4-FBA by nearly 0.5 minutes.
Causality: The PFP phase engages in stronger
interactions with the para-isomer, which has a more accessible -cloud compared to the meta-isomer.
Method Development Workflow
Use the following decision tree to guide your column selection for halogenated acids.
Figure 2: Strategic workflow for optimizing separation of fluorinated aromatic acids.
Troubleshooting & Optimization Tips
Peak Tailing: If 2-FBA tails significantly, your pH is likely too close to the pKa. Switch from 0.1% Formic Acid to 0.05% Trifluoroacetic Acid (TFA) to drop the pH to ~2.0.
Selectivity Tuning: If PFP resolution is insufficient, switch the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent that does not disrupt
interactions as aggressively as Acetonitrile (which has its own dipole), often enhancing the selectivity of PFP columns.
Column Priming: Fluorinated phases can be sensitive to dewetting. Ensure the column is stored in 50/50 Organic/Water and equilibrated for at least 20 column volumes before the first injection.
References
NIST Chemistry WebBook. Benzoic acid, 4-fluoro- Thermochemistry Data.[3] National Institute of Standards and Technology. [Link]
Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Application Note. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and chemical synth...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and chemical synthesis. While experimental mass spectra for this specific molecule are not widely published, this guide synthesizes established fragmentation principles from analogous compounds to offer a robust, theoretical framework for its characterization. By understanding the influence of the amino, bromo, and trifluoromethyl substituents on the fragmentation of the benzoic acid core, researchers can anticipate and interpret mass spectral data, enabling confident identification and structural elucidation.
The molecular formula for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid is C8H5BrF3NO2, with a monoisotopic mass of approximately 282.94 g/mol and an average molecular weight of 284.04 g/mol .[1] The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in a nearly 1:1 ratio), will result in distinctive M and M+2 peaks for bromine-containing fragments, a key diagnostic feature.
Predicted Fragmentation under Electron Ionization (EI)
Electron ionization is a hard ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The fragmentation of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid under EI is expected to be driven by the stability of the aromatic ring and the influence of its diverse substituents.
A primary fragmentation pathway for benzoic acids involves the loss of the hydroxyl radical (•OH) to form a stable benzoyl cation.[2][3] Another common fragmentation is the loss of the entire carboxyl group (•COOH).[4] The presence of the amino, bromo, and trifluoromethyl groups will direct further fragmentation.
Key Predicted EI Fragmentation Pathways:
Loss of •OH (M-17): This is anticipated to be a prominent fragmentation, leading to a benzoyl cation. The stability of this cation is influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl and bromo groups.
Loss of •COOH (M-45): The cleavage of the C-C bond between the aromatic ring and the carboxyl group is another expected fragmentation, resulting in a substituted bromotrifluoromethylaniline radical cation.[4]
Decarboxylation (M-44): Loss of a neutral CO2 molecule can also occur, particularly with ortho-amino substitution which can facilitate this process.[5]
Loss of Br• (M-79/81): Cleavage of the C-Br bond is a common fragmentation pathway for halogenated aromatic compounds.[6]
Loss of •CF3 (M-69): The trifluoromethyl group can be lost as a radical, a known fragmentation pathway for trifluoromethyl-substituted aromatic compounds.[7][8]
The interplay of these fragmentation pathways is illustrated in the following diagram:
Caption: Predicted Electron Ionization (EI) fragmentation pathways for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid.
Predicted Fragmentation under Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique that typically results in less fragmentation than EI, with the quasi-molecular ion often being the base peak. For 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid, analysis in both positive and negative ion modes is viable.
Negative Ion Mode ESI-MS/MS:
In negative ion mode, the deprotonated molecule [M-H]- is expected to be the precursor ion. Collision-induced dissociation (CID) of this ion will likely lead to the following fragmentations:
Loss of CO2 (M-H-44): The most common fragmentation for deprotonated benzoic acids is the loss of carbon dioxide, which is often a facile process.[9] This would result in a prominent fragment ion.
Loss of HBr (M-H-80/82): Elimination of hydrogen bromide is another plausible fragmentation pathway.
Positive Ion Mode ESI-MS/MS:
In positive ion mode, the protonated molecule [M+H]+ will be the precursor ion. Its fragmentation is expected to be more complex:
Loss of H2O (M+H-18): The protonated carboxylic acid can readily lose a molecule of water.
Loss of CO (M+H-28): Subsequent loss of carbon monoxide from the [M+H-H2O]+ ion is a common fragmentation pathway for protonated benzoic acids.
Loss of NH3 (M+H-17): The protonated amino group can be lost as ammonia.
The predicted ESI fragmentation pathways are visualized below:
Caption: Predicted Electrospray Ionization (ESI) fragmentation pathways in both negative and positive ion modes.
Comparative Analysis with Related Compounds
To better understand the influence of each substituent, it is instructive to compare the predicted fragmentation of the target molecule with that of simpler, related compounds.
The trifluoromethyl group provides an additional fragmentation route.
2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
A combination of the above, with potential for complex interactions between substituents.
The combination of substituents leads to a more complex spectrum with multiple competing fragmentation pathways.
Experimental Protocols
For researchers seeking to experimentally verify these fragmentation patterns, the following protocols are recommended as a starting point.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
Derivatization: Due to the low volatility of the carboxylic acid, derivatization to a more volatile ester (e.g., methyl ester) is recommended. This can be achieved using diazomethane or by heating with methanol and a catalytic amount of acid.
GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Injection: Splitless injection at 250°C.
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
Collision Energy (for MS/MS): Varies depending on the instrument and the desired degree of fragmentation. A ramp of collision energies (e.g., 10-40 eV) is recommended to obtain a comprehensive fragmentation pattern.
The following diagram outlines a general workflow for the analysis of this compound:
Caption: General workflow for the mass spectrometric analysis of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid.
Conclusion
This guide provides a comprehensive, albeit theoretical, overview of the expected mass spectrometry fragmentation patterns of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid. By leveraging established fragmentation principles of related compounds, researchers can approach the analysis of this molecule with a strong foundational understanding. The provided experimental protocols offer a starting point for obtaining empirical data, which will be crucial for validating and refining the proposed fragmentation pathways. The combination of EI and ESI techniques will provide complementary information, leading to a more complete structural characterization.
References
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC. (n.d.).
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol - Benchchem. (n.d.).
Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... - ResearchGate. (n.d.).
October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" - Fluorine Notes. (n.d.).
A Senior Application Scientist's Guide to FT-IR Spectroscopy for the Characterization of Amino-Bromo-Benzoic Acid Derivatives
Introduction In the landscape of pharmaceutical research and drug development, the precise and rapid characterization of molecular structures is paramount. Amino-bromo-benzoic acids and their derivatives are a critical c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical research and drug development, the precise and rapid characterization of molecular structures is paramount. Amino-bromo-benzoic acids and their derivatives are a critical class of compounds, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Verifying the identity, purity, and isomeric configuration of these molecules is a foundational step in any synthetic workflow.
Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a powerful, non-destructive, and highly accessible analytical technique for this purpose.[1] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2] This guide offers an in-depth analysis of the FT-IR spectra of amino-bromo-benzoic acid derivatives, moving beyond a simple recitation of peak tables to explain the causality behind the spectral features. We will compare the spectral signatures of different isomers and provide a validated experimental protocol for obtaining high-quality, reproducible data.
Section 1: The Anatomy of the Spectrum - Characteristic Vibrational Modes
An FT-IR spectrum of an amino-bromo-benzoic acid derivative is a composite of absorptions from its three key functional groups and the aromatic backbone. Understanding the characteristic peaks of each component is the first step in spectral interpretation.[3]
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group provides the most dominant and easily recognizable feature in the spectrum, primarily due to strong hydrogen bonding. In the solid state, these molecules typically exist as hydrogen-bonded dimers, which profoundly influences their vibrational modes.
O-H Stretch: Instead of a sharp peak, the O-H stretch manifests as an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5] This broadening is a direct consequence of the hydrogen-bonded dimer structure.[5][6] This band is so wide that it frequently overlaps with the sharper C-H stretching vibrations.[7]
C=O (Carbonyl) Stretch: A very strong and sharp peak appears between 1760-1680 cm⁻¹. For hydrogen-bonded dimers, this peak is typically found around 1710 cm⁻¹.[4][6] Its conjugation with the aromatic ring lowers the frequency, placing it in the 1700-1680 cm⁻¹ range for aryl carboxylic acids.[7] The presence of both an electron-donating amino group and an electron-withdrawing bromo group will further modulate this frequency.[8]
C-O Stretch & O-H Bend: The C-O stretching vibration is found in the 1320-1210 cm⁻¹ region, while out-of-plane O-H bending produces a broad band around 950-910 cm⁻¹.[5]
The Aromatic Amine Moiety (-NH₂)
Primary aromatic amines have distinct vibrational modes that are readily identifiable.
N-H Stretch: This appears as a characteristic pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region.[9][10] These two bands, which are typically sharper than O-H absorptions, correspond to the asymmetric and symmetric N-H stretching modes of the primary amine group.[11]
N-H Bend: A "scissoring" vibration of the N-H bonds gives rise to a peak in the 1650-1580 cm⁻¹ range.[11]
C-N Stretch: The stretching of the carbon-nitrogen bond in aromatic amines results in a strong absorption between 1335-1250 cm⁻¹.[10][11]
The Carbon-Bromine Bond and Aromatic Backbone
C-Br Stretch: The carbon-bromine stretch is a strong absorption found in the low-frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[12][13] Its position makes it a useful, though sometimes crowded, marker.
Aromatic Ring: The benzene ring itself contributes several peaks. Aromatic C-H stretching vibrations are observed as weaker peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[14] Aromatic C=C stretching vibrations cause a series of absorptions in the 1625-1450 cm⁻¹ region.[7]
Section 2: The Effect of Isomerism - A Comparative Analysis
While the presence of the aforementioned peaks confirms the functional groups, their precise positions and, most importantly, the out-of-plane (OOP) C-H bending region can help differentiate between ortho-, meta-, and para-substituted isomers.[15] The substitution pattern on the benzene ring dictates which C-H wagging modes are active, providing a powerful diagnostic tool.[16]
The electronic effects of the substituents also play a crucial role. The electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and carboxylic acid (-COOH) groups collectively influence the electron density of the ring and the bond strengths, causing subtle shifts in peak positions.[8][17]
Comparative Table of Key FT-IR Peaks for Amino-Bromo-Benzoic Acid Isomers
Note: The out-of-plane bending regions for trisubstituted benzenes can be complex. The values provided are general ranges, and the specific pattern should be compared against known standards or theoretical calculations for confident assignment.
Section 3: Practical Application - A Validated Experimental Protocol
Obtaining a high-quality FT-IR spectrum is crucial for accurate interpretation. Attenuated Total Reflectance (ATR) is the preferred method for solid powders due to its speed, ease of use, and minimal sample preparation.[18][19]
Step-by-Step Protocol for ATR-FT-IR Analysis:
Instrument Preparation & Background Scan (The Self-Validating Standard):
Rationale: This is the most critical step for data integrity. A background spectrum must be collected on the clean, empty ATR crystal. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which is then mathematically subtracted from the sample spectrum to ensure that the final data represents only the sample.
Procedure: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.[20] Collect a background spectrum using the instrument's software (typically 16 or 32 scans are sufficient).
Sample Application:
Rationale: Good contact between the sample and the ATR crystal is essential for a strong signal. The IR beam only penetrates a few microns into the sample.[18]
Procedure: Place a small amount of the solid amino-bromo-benzoic acid derivative powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[21]
Apply Pressure & Acquire Spectrum:
Rationale: Applying pressure with the built-in press ensures intimate contact, maximizing the signal-to-noise ratio.
Procedure: Lower the press arm and apply consistent pressure to the sample. Initiate the sample scan. Use the same acquisition parameters (e.g., 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range, 32 scans) as the background scan for proper subtraction.[1]
Data Processing and Cleaning:
Rationale: Raw data may require minor corrections for optimal presentation and interpretation.
Procedure: After acquisition, clean the crystal thoroughly. The resulting spectrum should be baseline-corrected if necessary. An "ATR correction" algorithm may be applied in the software to make the spectrum appear more like a traditional transmission spectrum, as ATR can slightly distort relative peak intensities.
Section 4: Visualizing the Analytical Workflow
To streamline the process of spectral interpretation for this class of compounds, the following logical workflow can be applied. This diagram illustrates the decision-making process based on the presence of key spectral features.
Caption: Logical workflow for FT-IR analysis of amino-bromo-benzoic acid derivatives.
Section 5: A Broader Perspective - Comparison with Alternative Techniques
While FT-IR is an exceptional tool for functional group analysis, it is often used as part of a suite of analytical methods for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail about the carbon-hydrogen framework and the connectivity of atoms. It is the gold standard for definitively determining the exact isomeric structure of a molecule. However, it requires more sample, is more expensive, and is a slower technique compared to FT-IR.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure. It is highly sensitive but is a destructive technique.[22]
Raman Spectroscopy: As another vibrational spectroscopy technique, Raman is highly complementary to FT-IR.[8][23] While FT-IR is sensitive to polar bonds (like C=O), Raman is more sensitive to non-polar, symmetric bonds. Using both techniques can provide a more complete vibrational picture of the molecule.
FT-IR's strength lies in its role as a rapid, cost-effective, first-line technique to confirm the presence of the correct functional groups and provide strong evidence for the isomeric substitution pattern before committing to more time-consuming analyses.
Conclusion
FT-IR spectroscopy is an indispensable tool for researchers, scientists, and drug development professionals working with amino-bromo-benzoic acid derivatives. By understanding the characteristic absorption bands of the carboxylic acid, amine, and bromo functionalities, one can quickly verify the chemical identity of a synthesized compound. Furthermore, a careful analysis of the fingerprint region, specifically the C-H out-of-plane bending vibrations, provides a robust method for distinguishing between structural isomers. When integrated into a logical workflow and supported by a validated experimental protocol like the ATR method described, FT-IR delivers reliable and actionable data, accelerating the pace of research and development.
References
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from Drawell website: [Link]
Sample preparation for FT-IR. (n.d.). Retrieved from University of the West Indies at Mona, Jamaica Department of Chemistry website: [Link]
Analysis of Infrared spectroscopy (IR) - UniTechLink. (n.d.). Retrieved from UniTechLink website: [Link]
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 98. Available from: [Link]
IR: amines. (n.d.). Retrieved from University of Calgary Chemistry website: [Link]
Swaminathan, J., Ramalingam, M., & Ameen, M. (2009). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1247-1253. Available from: [Link]
Infrared Spectrometry. (n.d.). Retrieved from Michigan State University Department of Chemistry website: [Link]
Sample Preparation – FT-IR/ATR. (n.d.). Retrieved from University of Florida Polymer Chemistry Characterization Lab website: [Link]
The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. (n.d.). Retrieved from ResearchGate: [Link]
Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). Physical Chemistry Chemical Physics, 20(41), 26344-26350. Available from: [Link]
IR: alkyl halides. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website: [Link]
FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB - ResearchGate. (n.d.). Retrieved from ResearchGate: [Link]
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Retrieved from Chemistry LibreTexts website: [Link]
24.10: Spectroscopy of Amines. (2024, March 24). Retrieved from Chemistry LibreTexts website: [Link]
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from University of Calgary Chemistry website: [Link]
DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2022, March 15). International Journal of Trend in Scientific Research and Development. Available from: [Link]
infrared spectrum of benzoic acid. (2025, November 9). Retrieved from Doc Brown's Chemistry website: [Link]
Figure 1 from FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. | Semantic Scholar. (n.d.). Retrieved from Semantic Scholar: [Link]
How to Use ATR-FTIR for Surface Analysis. (2026, February 24). Retrieved from Rocky Mountain Laboratories website: [Link]
Monomeric and Dimeric Carboxylic Acid in Crystalline Cavities and Channels of Delta and Epsilon Forms of Syndiotactic Polystyrene. (2021, September 29). Retrieved from National Center for Biotechnology Information: [Link]
The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. (n.d.). Retrieved from Digital.CSIC website: [Link]
Infrared Spectroscopy (FT-IR/ATR). (n.d.). Retrieved from University of Florida Polymer Chemistry Characterization Lab website: [Link]
ATR-FTIR. (2023, August 29). Retrieved from Chemistry LibreTexts website: [Link]
Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. (2021, July 12). Journal of Chemical Education. Available from: [Link]
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Retrieved from Spectroscopy Online website: [Link]
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Retrieved from Spectroscopy Online website: [Link]
Benzene and its derivatives. (n.d.). Retrieved from an online educational resource: [Link]
[Influence of solvents on IR spectrum of aromatic amines]. (2000, October 15). Guang Pu Xue Yu Guang Pu Fen Xi. Available from: [Link]
Table of Characteristic IR Absorptions. (n.d.). Retrieved from an online educational resource: [Link]
Interpreting Infrared Spectra. (n.d.). Retrieved from Specac Ltd website: [Link]
Infrared Frequency Lookup Tool. (n.d.). Retrieved from Specac Ltd website: [Link]
FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. (2007, June 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. Available from: [Link]
Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Retrieved from an online resource: [Link]
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from an online resource: [Link]
Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Retrieved from Slideshare: [Link]
Effect of Substituent on Reactivity of Benzene for JEE. (n.d.). Retrieved from Vedantu website: [Link]
The features of IR spectrum. (n.d.). Retrieved from an online educational resource: [Link]
effect of substituents on reactivity and orientation of - UNIT I Benzene and its derivatives. (n.d.). Retrieved from an online educational resource: [Link]
A Senior Application Scientist's Guide to Halogen Reactivity: 3-Bromo- vs. 3-Chloroanthranilic Acid Derivatives in Synthetic Chemistry
Executive Summary For researchers and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, scalability, and ultimately, project timelines. Ant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, scalability, and ultimately, project timelines. Anthranilic acid and its derivatives are privileged scaffolds, serving as foundational building blocks for a multitude of pharmaceutical agents, including quinazolinones and other heterocyclic systems.[1][2] When considering halogenated anthranilic acids, a frequent decision point is the choice between a bromo- or chloro-substituent.
This guide provides an in-depth comparison of the reactivity of 3-bromoanthranilic acid versus 3-chloroanthranilic acid derivatives. While both serve similar synthetic purposes, their reactivity profiles differ significantly, particularly in transition-metal-catalyzed cross-coupling reactions. The core takeaway is that aryl bromides are generally more reactive than their chloro-counterparts , a trend governed by fundamental principles of bond strength and catalyst kinetics.[3][4] However, recent advancements in catalyst technology have made the more economical aryl chlorides increasingly viable, presenting a classic trade-off between reactivity and cost. This guide will dissect the underlying chemical principles, provide comparative data, and offer practical, field-proven protocols to aid in making an informed selection.
The Science of Reactivity: Why Bromine Outpaces Chlorine
The observed difference in reactivity is not arbitrary; it is rooted in the distinct physicochemical properties of the carbon-halogen bond. Understanding these factors is crucial for rational reaction design and troubleshooting.
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)
The most significant factor governing the reactivity of aryl halides in many transformations is the strength of the C-X bond. The carbon-bromine (C-Br) bond is inherently weaker and thus requires less energy to break than the carbon-chlorine (C-Cl) bond.[3]
Bond
Bond Dissociation Energy (kcal/mol)
C-Cl (in Chlorobenzene)
96
C-Br (in Bromobenzene)
81
(Data synthesized from multiple sources for illustrative purposes)
This difference in BDE is particularly impactful in reactions where the cleavage of the C-X bond is the rate-determining step, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3]
The Oxidative Addition Step: A Kinetic Bottleneck
In palladium-catalyzed cross-coupling reactions, the catalytic cycle begins with the insertion of the palladium(0) catalyst into the C-X bond—a process known as oxidative addition. This is often the slowest step in the cycle and, therefore, dictates the overall reaction rate.[3] Due to the lower BDE of the C-Br bond, the energy barrier for oxidative addition is lower for aryl bromides than for aryl chlorides. Consequently, these reactions can often be run under milder conditions (e.g., lower temperatures, shorter reaction times) with higher efficiency.
Palladium cross-coupling catalytic cycle.
Electronic Effects on the Anthranilic Acid Scaffold
Both chlorine and bromine are electronegative atoms that withdraw electron density from the aromatic ring via the inductive effect. However, they also possess lone pairs of electrons that can be donated into the ring through resonance. This dual nature makes halogens deactivating groups overall, yet ortho, para-directing in electrophilic aromatic substitution.[5] The slightly lower electronegativity of bromine compared to chlorine results in a less pronounced inductive withdrawal, a factor that can subtly influence the reactivity of the other functional groups on the anthranilic acid core. For instance, the amine group in the 3-bromo derivative is marginally more nucleophilic than in the 3-chloro derivative, although this effect is often secondary to the C-X bond reactivity in cross-coupling.
Performance in Key Synthetic Transformations
The theoretical principles outlined above manifest as tangible differences in reaction outcomes. Below, we compare the expected performance of 3-bromo- and 3-chloroanthranilic acid derivatives in common synthetic scenarios.
This class of reactions is where the choice of halogen is most consequential. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is a cornerstone of modern drug discovery.
General Observation: 3-Bromoanthranilic acid derivatives will typically provide higher yields of the coupled product under milder conditions and with a broader range of boronic acid partners compared to their 3-chloro counterparts.[4] Achieving comparable yields with 3-chloro derivatives often necessitates the use of more advanced, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and potentially higher reaction temperatures.[3]
Anthranilic acids contain both an amine and a carboxylic acid, allowing for amide bond formation at either site.[6]
Acylation of the Amine: The amine at the 2-position can be acylated using an acid chloride or a carboxylic acid with a coupling agent. The slightly stronger electron-withdrawing nature of chlorine makes the amine of 3-chloroanthranilic acid slightly less nucleophilic than that of the 3-bromo derivative. This difference is generally minor and can be easily overcome by standard acylation conditions.
Activation of the Carboxylic Acid: When the carboxylic acid is activated (e.g., with DCC, EDC, or by conversion to an acid chloride) to react with an external amine, the halogen's inductive effect makes the carbonyl carbon more electrophilic, which is beneficial for the reaction. The difference between bromo and chloro substituents in this context is negligible for most practical applications.
Cyclization to Form Heterocycles
N-acylated anthranilic acid derivatives are common precursors for the synthesis of quinazolinones via intramolecular cyclization, often through thermal or acid-catalyzed dehydration.[7][8]
A Comparative Guide to the Crystal Structure of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid: A Predictive Analysis
For researchers, scientists, and professionals in drug development, understanding the solid-state structure of an active pharmaceutical ingredient (API) or its intermediates is paramount. The crystal structure dictates c...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, understanding the solid-state structure of an active pharmaceutical ingredient (API) or its intermediates is paramount. The crystal structure dictates crucial properties such as solubility, stability, bioavailability, and manufacturability. This guide provides an in-depth analysis of the anticipated crystal structure of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid, a trifunctional building block of significant interest in medicinal chemistry.
While a definitive single-crystal X-ray structure for this specific molecule is not publicly deposited at the time of this writing, we can construct a robust and predictive model of its supramolecular architecture. This is achieved by leveraging established principles of crystal engineering and a comparative analysis of high-quality crystallographic data from closely related analogues. This guide will elucidate the expected interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions, offering a foundational understanding for anyone working with this or similar compounds.
Part 1: The Experimental Workflow for Crystal Structure Determination
To provide a self-validating framework, we first outline the authoritative protocol for single-crystal X-ray diffraction. This workflow represents the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.
Synthesis and Purification
The target compound, 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid, is commercially available[1]. For structural analysis, the highest possible purity is required. If synthesized, a common route might involve the bromination and amination of a trifluoromethyl-benzoic acid precursor. The final product should be purified by recrystallization or column chromatography to remove any isomeric or synthetic impurities that could inhibit single-crystal growth.
Crystallization Strategy
The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent is critical. A systematic screening process is recommended.
Experimental Protocol: Slow Evaporation Method
Solvent Screening: Begin by testing the solubility of the compound (~5-10 mg) in a range of solvents (0.5 mL) with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (or solvent mixture) at room temperature or with gentle heating. The ideal solvent is one in which the compound has moderate solubility.
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
Evaporation: Cover the vial with a cap, perforated with one or two small holes using a needle. This ensures slow, controlled evaporation of the solvent. Place the vial in a vibration-free environment.
Monitoring: Observe the vial over several days to weeks. The formation of well-defined, transparent crystals with sharp edges is desired.
Data Collection and Structure Refinement
Once suitable crystals are obtained, the following workflow is employed using a modern single-crystal X-ray diffractometer.
Caption: Workflow for Single-Crystal X-ray Diffraction.
The final output is a Crystallographic Information File (CIF), containing the precise atomic coordinates, bond lengths, angles, and other essential structural parameters.
Part 2: Comparative Analysis of Supramolecular Interactions
The crystal packing of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid will be dictated by a hierarchy of intermolecular interactions. By examining related structures, we can predict which forces will dominate.
The Carboxylic Acid Homodimer: The Primary Synthon
The carboxylic acid group is the most powerful hydrogen bond donor and acceptor in the molecule. In the vast majority of benzoic acid crystal structures, it forms a robust and predictable centrosymmetric dimer via a pair of O—H⋯O hydrogen bonds.[2][3][4] This interaction is described by the graph-set notation R²₂(8).
Caption: The classic R²₂(8) carboxylic acid homodimer.
We can confidently predict this will be the primary and most stabilizing interaction, forming the fundamental building block of the crystal lattice. The O···O distance for this type of hydrogen bond typically falls in the range of 2.61 to 2.65 Å.[3]
Influence of Ortho Amino and Bromo Substituents
The substituents ortho to the carboxylic acid group—amino and bromo—will significantly influence the molecule's conformation and secondary interactions.
Steric Effects: The bulky bromine atom and the amino group will likely cause the carboxylic acid group to twist out of the plane of the benzene ring. In 2-bromobenzoic acid, this dihedral angle is 18.7°[4], while in 2-(trifluoromethyl)benzoic acid, it is 16.8°.[2] A similar out-of-plane twist is expected for the target molecule.
Intramolecular Hydrogen Bonding: A key structural question is the potential for an intramolecular N—H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the adjacent carboxylic acid. This is commonly observed in related structures like flufenamic acid.[5] However, in 2-amino-3-bromobenzoic acid, the primary interactions are intermolecular.[6] Given the steric environment, an intramolecular bond is possible and would compete with intermolecular interactions.
Halogen Bonding: The bromine atom can act as a Lewis acid (a halogen bond donor) and interact with a Lewis base, such as the carbonyl oxygen or the amino nitrogen of a neighboring molecule.[7] This type of directional interaction, denoted as C—Br⋯O or C—Br⋯N, is a crucial tool in crystal engineering.[8][9] Its presence would depend on the relative strength of competing hydrogen bonds.
The Role of the Trifluoromethyl Group
The highly electronegative and sterically demanding trifluoromethyl (–CF3) group is not an innocent bystander in crystal packing.
Weak Hydrogen Bonds: The fluorine atoms can act as weak hydrogen bond acceptors, leading to C—H⋯F interactions that help organize the crystal lattice.[2]
Steric Hindrance: The bulk of the –CF3 group can disrupt otherwise favorable packing arrangements, such as π–π stacking. In some cases, bulky ortho substituents can even prevent the formation of the typical carboxylic acid dimer, leading to a chain-like (catemeric) arrangement, as seen in 2,6-bis(trifluoromethyl)benzoic acid.[10] However, with only one ortho –CF3 group relative to the other substituents, the dimer motif is still the most probable outcome for our target molecule.
Part 3: Comparative Crystallographic Data
To ground our predictions, the following table compares key crystallographic parameters of relevant benzoic acid derivatives.
Technical Guide: Optimized TLC Conditions for Anthranilic Acid Purity Analysis
Executive Summary & Strategic Context Anthranilic acid (2-aminobenzoic acid) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), loop diuretics (furosemide), and azo dyes. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Anthranilic acid (2-aminobenzoic acid) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), loop diuretics (furosemide), and azo dyes. However, its status as a DEA List I chemical (a precursor for methaqualone) and its zwitterionic nature present unique challenges in Quality Control (QC).
Standard purity checks often fail because anthranilic acid possesses both a basic amine (
) and an acidic carboxyl () group. In standard silica TLC, this leads to "tailing" (comet-like spots) or "streaking," which masks impurities like aniline or isatoic anhydride.
This guide moves beyond generic protocols, offering a self-validating TLC system specifically engineered to suppress ionization, sharpen resolution, and utilize the molecule's intrinsic fluorescence for high-sensitivity detection.
Method Comparison: Why TLC?
While HPLC is the quantitative gold standard, TLC remains the superior choice for rapid, parallel reaction monitoring and raw material identification.
Feature
TLC (Optimized)
HPLC-UV (Reverse Phase)
Melting Point
Throughput
High (Up to 20 samples/plate)
Low (Serial injection, 15-30 min/run)
Single sample
Cost Per Run
< $0.50
> $15.00 (Solvents + Column wear)
Negligible
Specificity
High (Fluorescence + Derivatization)
High (Retention time + UV spectrum)
Low (Depression only indicates impurity)
Detection Limit
~0.5 µg (UV 365nm)
< 0.01 µg
N/A
Primary Utility
Rapid ID, Reaction Monitoring, Crude Purity
Final Product Release, Quantitation
Preliminary ID
Optimized TLC Systems
To achieve a compact spot without tailing, the mobile phase must maintain the anthranilic acid in a neutral state. Without pH modification, the carboxyl group dissociates on slightly acidic silica, and the amine interacts with silanols, causing streaks.
System A: The "Gold Standard" (Chlorinated)
Best for high-resolution separation of anthranilic acid from synthesis precursors (phthalimide).
Stationary Phase: Silica Gel
(Aluminum or Glass backed).
Mobile Phase: Chloroform : Methanol : Glacial Acetic Acid
Ratio:
(v/v/v)
Mechanism: The chloroform provides the bulk lipophilicity; methanol modulates polarity; acetic acid (1%) is critical to protonate the
back to , preventing interaction with the silica backbone.
System B: The "Green Alternative" (Acetate-Based)
Recommended for routine QC to reduce chlorinated solvent exposure.
Mobile Phase: n-Hexane : Ethyl Acetate : Glacial Acetic Acid
Ratio:
(v/v/v)
Mechanism: Ethyl acetate provides strong elution power for the polar acid, while hexane regulates the
to the middle of the plate.
Expected
Values (System A)
Compound
Structure Note
Approx.
Visualization
Isatoic Anhydride
Anhydride (Less Polar)
UV 254 (Dark)
Aniline
Decarboxylation Product
Ehrlich's (Yellow)
Anthranilic Acid
Target Analyte
0.55 - 0.60
UV 365 (Blue Fluoresc.)
Phthalic Acid
Hydrolysis Product
Bromocresol Green
> Note:
values are relative. Always co-spot a certified reference standard on the same plate.
Visualization & Detection Logic
Anthranilic acid offers a unique advantage: Intrinsic Fluorescence . Unlike many organic acids, it fluoresces strongly under long-wave UV.
Workflow Logic
Caption: Multi-mode detection workflow. Non-destructive UV methods must precede chemical staining.
Detailed Detection Protocols
UV 254 nm (Purity):
Observation: Anthranilic acid appears as a distinct dark spot against the bright green fluorescent background of the
plate.
Limit: Detects any aromatic impurity (e.g., isatoic anhydride).
UV 365 nm (Identity - Critical):
Observation: Anthranilic acid exhibits a strong blue/violet fluorescence .
Why it works: The ortho-amino benzoic acid structure creates an intramolecular hydrogen bond, locking the conformation and enhancing quantum yield. Impurities like phthalic acid do not fluoresce this way.
Ehrlich’s Reagent (Specific Impurity Check):
Reagent: 1g p-dimethylaminobenzaldehyde (p-DMAB) in 50mL ethanol + 50mL HCl.
Result: Primary aromatic amines turn bright yellow/orange . This confirms the presence of the amino group and helps distinguish it from non-amine impurities.
Step-by-Step Experimental Protocol
Objective: Assess the purity of a raw anthranilic acid batch.
Sample Preparation:
Dissolve 10 mg of the sample in 1 mL of Methanol. (Concentration: 10 mg/mL).
Control: Prepare a standard solution of pure Anthranilic Acid at the same concentration.
Spike (System Suitability): Mix 10 µL of Aniline with 1 mL of the Standard solution to ensure the system can separate the most likely degradation product.
Spot 2 µL of Sample, Standard, and Spike mixture. Keep spots small (< 2mm diameter).
Development:
Pour 10 mL of System A (Chloroform:MeOH:AcOH 90:10:1) into a twin-trough chamber.
Crucial: Place a filter paper inside to saturate the chamber vapor for 15 minutes. Failure to saturate causes "smiling" solvent fronts and poor reproducibility.
Insert plate and develop until the solvent front reaches 1 cm from the top.
Drying:
Remove plate and dry in a fume hood with warm air for 5 minutes.
Note: You must remove all Acetic Acid traces; otherwise, the pH shift may affect the fluorescence or Ehrlich's reaction.
Analysis:
View under UV 254 nm (mark spots with pencil).
View under UV 365 nm (confirm blue fluorescence of main spot).
Add more Acid: Increase Acetic Acid concentration to 2%.
Streaking from Origin
Sample Overload.
Dilute: Reduce concentration to 5 mg/mL or spot only 1 µL.
"Smiling" Front
Uneven solvent evaporation (Edge Effect).
Saturation: Ensure chamber is lined with filter paper and equilibrated for 15 mins.
No Fluorescence
Fluorescence Quenching by solvent.
Dry Longer: Acetic acid or chlorinated solvents can quench fluorescence. Heat plate at 60°C for 10 mins.
References
European Pharmacopoeia (Ph. Eur.) . 2.2.[4]27. Thin-Layer Chromatography. Methodological grounding for chromatographic purity checks.
O'Neil, M.J. (Ed.) .[4][5][6][7] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Ed. Royal Society of Chemistry. (Data on Anthranilic Acid properties and solubility).
Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Source for derivatization reagent formulations like Ehrlich's).[7]
PubChem . Anthranilic Acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.[4] (Reference for mobile phase selection logic regarding zwitterions).
This guide defines the operational safety standards for handling 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid.[1][2] While often classified as a standard organic irritant, the presence of the trifluoromethyl (-CF3) and bromo (-Br) groups necessitates elevated precautions regarding combustion byproducts and waste stream segregation.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all manipulations of the neat solid or concentrated solutions (>100 mM).
Protection Zone
Standard Requirement
Technical Justification
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient for fine powders. Goggles prevent airborne particulates from bypassing side shields and contacting the tear film, where the acidic moiety can cause immediate irritation.
Dermal (Hand)
Double Nitrile Gloves (Min. 5 mil outer)
Inner: 4 mil Nitrile (Examination grade)Outer: 5-8 mil Nitrile (Chemical resistant)Reasoning: Halogenated aromatics can permeate thin latex. Double gloving provides a breakthrough buffer and allows immediate shedding of the outer glove upon contamination.
Respiratory
Fume Hood (Primary) or N95/P100 (Secondary)
All weighing and open-vessel transfers must occur inside a certified chemical fume hood. If hood access is impossible (e.g., equipment maintenance), a fit-tested N95 respirator is the absolute minimum requirement to prevent inhalation of irritant dust.
Body
Lab Coat (Poly/Cotton) + Closed Shoes
Standard barrier protection. For scale-up (>50g), use a Tyvek® apron to prevent dust accumulation on fabric clothing.
Operational Handling Protocols
Engineering Controls & Weighing
The primary route of exposure is inhalation of dust during weighing and dermal contact during transfer.
The "Static-Free" Zone: Fluorinated benzoic acids often exhibit high static electricity, causing powder to "jump" or disperse unexpectedly.
Protocol: Use an anti-static gun or ionizer bar inside the balance enclosure before dispensing.
Containment:
Perform all weighing inside a fume hood.
If the balance is outside the hood, use a tarred closed vessel (e.g., a scintillation vial) to transport the material. Never transport open weigh boats across the lab.
Solvent Selection:
Dissolve the solid immediately after weighing to minimize dust hazard.
Compatibility: Soluble in DMSO, Methanol, and Ethyl Acetate. Avoid unvented heating, as decarboxylation may occur at high temperatures.
Workflow Logic
The following decision tree illustrates the safe handling logic for this specific compound.
Brush off dry powder first (do not wet immediately if a large amount is present, to avoid spreading a concentrated paste).
Rinse with copious water for 15 minutes.
Wash with soap to remove the lipophilic halogenated residues.
Eye Contact:
Flush immediately at an eyewash station for 15 minutes.
Hold eyelids open to ensure irrigation of the fornices.
Seek medical attention; the acidity can cause corneal damage.
Waste Disposal & Deactivation[5][7]
Do NOT dispose of down the drain. The trifluoromethyl group renders this compound resistant to biological degradation in standard water treatment.
Waste Stream
Classification
Protocol
Solid Waste
Hazardous Chemical Waste
Collect in a container labeled "Solid Halogenated Organic Waste".
Liquid Waste
Halogenated Solvent Waste
Segregate from non-halogenated solvents. The presence of Br and F requires high-temperature incineration protocols at the disposal facility.
Contaminated Sharps
Hazardous Sharps
Needles/syringes used with this compound must go into sharps containers, not trash.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58246377, 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid. PubChem. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling of halogenated benzoic acids. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]